2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,4-trimethyl-1H-quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSINDHMECZQCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344827 | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72107-05-2 | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanisms, and relevant biological pathways of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol. This potent antioxidant is a subject of significant interest in medicinal chemistry and pharmacology, particularly for its demonstrated hepatoprotective effects.[1][2] This document details the core synthesis methodologies, presents quantitative data from various synthetic approaches, and outlines the compound's interaction with key cellular signaling pathways.
Core Synthesis Mechanism
The industrial production of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is primarily achieved through the acid-catalyzed condensation of an appropriate aromatic amine with acetone or its derivatives, such as diacetone alcohol or mesityl oxide.[1] For the synthesis of this compound, the starting aromatic amine is p-aminophenol.
The reaction is believed to proceed via one of two primary mechanistic pathways:
-
Direct Condensation and Cyclization: This pathway begins with the direct condensation of the amine with the ketone to form a Schiff base (imine). This is followed by the nucleophilic addition of two aniline molecules to acetone intermediates, cyclization under acidic conditions, and the elimination of one aniline molecule to yield the final dihydroquinoline monomer.[1][3]
-
Michael Addition and Intramolecular Cyclization: This route involves the nucleophilic conjugate addition (Michael addition) of p-aminophenol to mesityl oxide (a condensation product of acetone). This is followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) and subsequent dehydration to form the stable dihydroquinoline ring system.[1]
The presence of a phenolic hydroxyl group on the dihydroquinoline ring is critical for its radical-scavenging activity.[1]
Synthesis Reaction Visualization
The following diagram illustrates the proposed synthesis mechanism of this compound from p-aminophenol and acetone.
Caption: Proposed synthesis mechanism of this compound.
Quantitative Data on Synthesis Parameters
The following table summarizes various catalytic systems and reaction conditions reported for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines. It is important to note that yields can vary based on the specific substrates and precise conditions.
| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
| H-Y-MMM Zeolite | 60–230 | 6–23 | Not specified | Heterogeneous catalyst.[4] |
| Scandium triflate (Sc(OTf)₃) | Room Temperature | 2–6 | 65-98 | Microwave-assisted synthesis. Yields vary with substituted anilines.[4] |
| BF₃·O(C₂H₅)₂ / AlBr₃ / HCl | < 50 | Not specified | Not specified | Exothermic reaction requiring temperature control.[4] |
| Hydrogen Fluoride (HF) and Boron Trifluoride (BF₃) | 80–150 | Not specified | Up to 82.8 | Molar ratio of HF/BF₃ is critical.[5] |
| p-Toluenesulfonic acid | 140-145 | 6 | 59.5 | Synthesis of the monomer.[5] |
| Ceric Ammonium Nitrate | Not specified | Not specified | Not specified | Mentioned as an efficient catalyst for one-pot synthesis.[4] |
| Zinc Triflate | Not specified | Not specified | Not specified | Used under solvent-free conditions.[4] |
Detailed Experimental Protocols
While a specific, unified protocol for this compound is not extensively detailed in a single source, the following generalized procedure is based on established methodologies for the synthesis of related dihydroquinolines.[6]
Materials:
-
p-Aminophenol
-
Acetone (or mesityl oxide)
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)
-
Solvent (e.g., toluene, or solvent-free)
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask equipped with a reflux condenser and a stirrer, combine p-aminophenol and the chosen acid catalyst. If a solvent is used, it is added at this stage.
-
Heat the mixture to the desired reaction temperature, typically ranging from 80-160 °C.[6]
-
Slowly add acetone to the reaction mixture over a period of several hours.
-
After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it via rotary evaporation.
-
The crude product is then worked up. This typically involves neutralization with a base such as sodium bicarbonate solution, followed by extraction with an organic solvent like dichloromethane.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed in vacuo, and the resulting residue can be purified by column chromatography on silica gel to yield the final product, this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant hepatoprotective properties by mitigating liver injury induced by toxins.[1][2] Its mechanism of action involves the scavenging of free radicals and the reduction of oxidative stress.[1] This antioxidant activity modulates key signaling pathways, including the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The compound has been shown to activate the Nrf2 signaling pathway, which leads to the upregulation of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1]
Caption: Activation of the Nrf2 signaling pathway by this compound.
NF-κB Signaling Pathway
By reducing oxidative stress, this compound also downregulates the expression of the transcription factor NF-κB and pro-inflammatory cytokines.[1][2] This leads to a decrease in inflammation and caspase-dependent apoptosis.[1][7]
Caption: Downregulation of the NF-κB signaling pathway.
This technical guide provides a foundational understanding of the synthesis and biological relevance of this compound. Further research and optimization of the synthetic protocols are crucial for advancing its potential therapeutic applications.
References
- 1. This compound|72107-05-2 [benchchem.com]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 5. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 6. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]
- 7. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (CAS No. 72107-05-2), a heterocyclic compound with significant antioxidant and hepatoprotective activities. This document details its molecular structure, physicochemical characteristics, and spectroscopic data. A key focus is on its synthesis and its biological activities, particularly the modulation of the Nrf2 and NF-κB signaling pathways, which are critical in cellular defense against oxidative stress and inflammation. Experimental protocols for key assays and visualizations of the signaling pathways are provided to support further research and drug development efforts.
Chemical and Physical Properties
This compound is a dihydroquinoline derivative with a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol .[1] The presence of a hydroxyl group at the 6-position of the dihydroquinoline ring is crucial for its notable radical-scavenging activity.[1]
Physicochemical Data
While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, computed properties and data for the closely related compound 2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 147-47-7) provide valuable estimates.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Computed XLogP3 | 2.4 | PubChem |
| Computed Hydrogen Bond Donor Count | 2 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 2 | PubChem |
| Computed Rotatable Bond Count | 0 | PubChem |
| Collision Cross Section (M+H)⁺ | 141.96 Ų (TW, calibrated with polyalanine and drug standards) | [2] |
| Collision Cross Section (M+H-H₂O)⁺ | 135.06 Ų (TW, calibrated with polyalanine and drug standards) | [2] |
Note: Some physical properties are for the related compound 2,2,4-trimethyl-1,2-dihydroquinoline and should be considered as estimates.
| Estimated Physical Property | Value | Source |
| Melting Point | 79 to 81 °F (26 to 27 °C) | PubChem |
| Boiling Point | 491 to 500 °F (255 to 260 °C) at 743 mmHg | PubChem |
| Solubility | < 0.1 mg/mL at 66 °F (19 °C) | PubChem |
| Density | 1.03 at 77 °F (25 °C) | PubChem |
Spectroscopic Data
Detailed spectroscopic data for this compound is limited in public databases. However, spectral information for the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is available and provides a reference for structural elucidation.
-
¹H NMR (Varian A-60): Spectral data is available on PubChem for 2,2,4-trimethyl-1,2-dihydroquinoline.[3]
-
¹³C NMR (Varian CFT-20): Spectral data is available on PubChem for 2,2,4-trimethyl-1,2-dihydroquinoline.[3]
-
Mass Spectrometry: A collision cross-section has been experimentally determined for the [M+H]⁺ and [M+H-H₂O]⁺ ions of this compound.[2]
-
FTIR: Infrared spectroscopy data for 2,2,4-trimethyl-1,2-dihydroquinoline is available, typically showing characteristic peaks for N-H, C-H, and aromatic C=C stretching.
Synthesis
The primary method for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is the acid-catalyzed condensation of an aromatic amine with acetone or its derivatives. For this compound, the starting aromatic amine is p-aminophenol.[1]
Experimental Protocol: Synthesis of this compound
The following is a general procedure based on established methods for similar compounds.
Materials:
-
p-Aminophenol
-
Acetone
-
Acid catalyst (e.g., hydrochloric acid, iodine, or a solid acid catalyst)
-
Solvent (optional, e.g., toluene)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-aminophenol in a suitable solvent (if used).
-
Add the acid catalyst to the solution.
-
Heat the mixture to a temperature between 80-150 °C.
-
Slowly add acetone to the reaction mixture over several hours.
-
After the addition is complete, continue stirring the reaction at the elevated temperature for several more hours to ensure the reaction proceeds to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Signaling Pathways
This compound exhibits potent antioxidant and anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.
Antioxidant Activity via the Nrf2 Pathway
The antioxidant effect of this compound is largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
In the presence of oxidative stress, reactive oxygen species (ROS) can oxidize critical cysteine residues on Keap1. This conformational change in Keap1 leads to the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1]
Anti-inflammatory Activity via the NF-κB Pathway
The anti-inflammatory effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by the inhibitor of κB (IκB).
Inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
This compound, as a phenolic antioxidant, can inhibit the NF-κB pathway. While the precise mechanism is still under investigation, it is believed to interfere with the DNA binding of NF-κB in the nucleus, thereby preventing the transcription of pro-inflammatory genes.
Experimental Protocols
Assessment of Antioxidant Activity
A common method to assess the antioxidant activity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Materials:
-
This compound
-
DPPH solution in methanol
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution.
-
In a 96-well microplate, add a fixed volume of DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound to the wells.
-
Include a control well with DPPH solution and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Conclusion
This compound is a promising molecule with significant antioxidant and anti-inflammatory properties. Its ability to modulate the Nrf2 and NF-κB signaling pathways makes it a compelling candidate for further investigation in the context of diseases driven by oxidative stress and inflammation, such as liver injury and neurodegenerative disorders. This technical guide provides a foundational understanding of its chemical properties and biological activities to aid researchers in their future studies. Further research is warranted to fully elucidate its therapeutic potential and to establish a more complete profile of its physicochemical and toxicological properties.
References
An In-Depth Technical Guide to the Molecular Structure and Activity of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, a heterocyclic compound of significant interest due to its potent antioxidant properties. This document details the molecular structure, synthesis, and spectroscopic characterization of the compound. A core focus is placed on its biological activity, particularly its role in mitigating oxidative stress and inflammation through the modulation of key signaling pathways, including Nrf2 and NF-κB. Detailed experimental protocols for the synthesis and evaluation of its antioxidant capacity are provided to facilitate further research and development.
Molecular Structure and Properties
This compound, with the chemical formula C₁₂H₁₅NO, is a derivative of dihydroquinoline.[1] Its structure features a bicyclic system consisting of a benzene ring fused to a partially saturated pyridine ring, substituted with three methyl groups and a hydroxyl group. The molecular weight of the compound is 189.25 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| CAS Number | 72107-05-2 | [1] |
| Appearance | Solid | [1] |
No detailed crystallographic data, such as bond lengths and angles, were found in the public domain at the time of this report.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Synthesis
This compound can be synthesized through several routes, primarily involving the condensation of an aromatic amine with acetone or its derivatives.[1] One common method is the acid-catalyzed reaction of p-aminophenol with acetone.[1] Another established method is the de-ethylation of the commercially available antioxidant, ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline).[2]
Experimental Protocol: Synthesis via De-ethylation of Ethoxyquin
This protocol is based on the principle of cleaving the ethyl ether linkage in ethoxyquin to yield the corresponding phenol.
-
Materials:
-
6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin)
-
Hydrobromic acid (HBr)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
Dissolve ethoxyquin in glacial acetic acid in a round-bottom flask.
-
Add hydrobromic acid to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Spectroscopic Data
No specific experimental spectroscopic data for this compound was found in the available literature. The following tables are placeholders for expected data based on the structure and data for similar compounds.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | s | 6H | C2-(CH₃)₂ |
| ~2.0 | s | 3H | C4-CH₃ |
| ~3.5 | s | 1H | N-H |
| ~5.3 | s | 1H | C3-H |
| ~6.5-7.0 | m | 3H | Aromatic-H |
| ~8.5 | s | 1H | O-H |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~22 | C4-CH₃ |
| ~30 | C2-(CH₃)₂ |
| ~50 | C2 |
| ~115-130 | Aromatic C-H |
| ~125 | C3 |
| ~130 | C4 |
| ~140-150 | Aromatic C-N & C-O |
Table 4: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretch, N-H stretch |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (phenol) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 189 | [M]⁺ (Molecular ion) |
| 174 | [M - CH₃]⁺ |
Biological Activity and Signaling Pathways
This compound is recognized for its significant antioxidant activity, which is central to its potential therapeutic applications, particularly in hepatoprotection.[1] The compound effectively scavenges free radicals, thereby reducing oxidative stress.[1]
Nrf2 Signaling Pathway
A key mechanism of action for this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1]
Caption: Activation of the Nrf2 signaling pathway by this compound.
NF-κB Signaling Pathway
In addition to its antioxidant effects, this dihydroquinoline derivative also exhibits anti-inflammatory properties by downregulating the transcription factor NF-κB.[1] By reducing oxidative stress, it inhibits the signaling cascade that leads to the activation of NF-κB, which in turn decreases the expression of pro-inflammatory cytokines and mediators of apoptosis.[1]
Experimental Protocols for Biological Activity
5.1. DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions, ascorbic acid dilutions, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
5.2. Western Blot Analysis for Nrf2 Activation
This protocol allows for the detection of Nrf2 translocation to the nucleus.
-
Materials:
-
Cell line (e.g., HepG2)
-
This compound
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Culture cells and treat with the test compound for various time points.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the respective loading controls (Lamin B for nuclear, GAPDH for cytoplasmic). An increase in the nuclear Nrf2 level indicates activation.
-
Caption: Workflow for Western Blot analysis of Nrf2 activation.
Conclusion
This compound is a promising molecule with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate the Nrf2 and NF-κB signaling pathways makes it a person of interest for the development of therapeutic agents, particularly for conditions associated with oxidative stress, such as liver injury. This guide provides a foundational understanding of its molecular characteristics and biological activities, along with detailed protocols to aid researchers in their investigations. Further studies are warranted to fully elucidate its therapeutic potential and to gather more comprehensive structural and spectroscopic data.
References
A Technical Guide to the Antioxidant Properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core antioxidant properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (DHQ), a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. This document details its mechanisms of action, including direct radical scavenging and modulation of endogenous antioxidant pathways. It presents detailed experimental protocols for common antioxidant assays and visualizes key signaling pathways and workflows. The potent antioxidant capabilities of this molecule underscore its potential as a precursor for developing novel therapeutic agents, particularly in contexts of oxidative stress-induced pathologies such as liver and neuronal injury.
Introduction
This compound, a derivative of dihydroquinoline, is recognized for its potent antioxidant properties.[1] Its structure, featuring a critical 6-hydroxy group on the dihydroquinoline ring, is fundamental to its radical-scavenging activity.[1] This compound serves as a key precursor in the development of novel hepatoprotective and neuroprotective agents.[1][2] Research has consistently demonstrated its efficacy in mitigating cellular damage induced by toxins and oxidative stress, making it a subject of extensive research.[1] The core of its therapeutic potential lies in its ability to neutralize free radicals and bolster the cell's intrinsic antioxidant defenses.[1]
Core Antioxidant Mechanisms
The antioxidant action of this compound is multifaceted, involving both direct and indirect mechanisms to combat oxidative stress.
Direct Free Radical Scavenging
The primary mechanism is the direct scavenging of free radicals.[1] The phenolic hydroxyl group (-OH) at the 6-position of the quinoline ring can donate a hydrogen atom to unstable free radicals (R•), neutralizing them and terminating damaging chain reactions.[1] This action is particularly effective against reactive oxygen species (ROS), preventing them from damaging vital cellular components like DNA, proteins, and lipids.[3]
Modulation of Endogenous Antioxidant Systems
Beyond direct scavenging, the compound significantly enhances the body's own antioxidant defense systems. This is primarily achieved through the modulation of key transcription factors and signaling pathways.
-
Nrf2 Signaling Pathway: Studies in rodent models show that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes. This upregulates the expression of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1][2]
-
FoxO1 Signaling Pathway: Evidence suggests the involvement of the Forkhead box O1 (FoxO1) transcription factor.[1] FoxO1 plays a vital role in cellular stress resistance and antioxidant defense. Dihydroquinoline derivatives have been shown to activate gene transcription via FoxO1, further contributing to the cellular antioxidant capacity.[2]
The dual action of direct scavenging and upregulation of endogenous defenses provides a robust and sustained protective effect against oxidative insults.
Quantitative Antioxidant Activity
While this compound is established as a potent antioxidant, specific quantitative data such as IC50 values from standardized in vitro assays are not consistently reported in the reviewed literature. The following table summarizes available data for related quinoline derivatives to provide context for the compound's expected potency.
| Compound/Derivative | Assay | Result | Reference Compound | Source |
| 8-Hydroxy derivative of quinoline | DPPH | IC50: 614.77 µM | - | [4] |
| Various Quinoline Derivatives | Theoretical | More efficient than Trolox | Trolox, Ascorbate | [5] |
| 3,8-dihydroxyquinoline | LDL-oxidation (TBARS) | IC50: 2.6 µM | - | [6] |
| 3,8-dihydroxyquinoline | DPPH | Exhibited radical scavenging activity | - | [6] |
Note: The data presented are for structurally related compounds and are intended for comparative purposes only. Specific quantitative results for this compound are not available in the cited literature.
Key Signaling and Experimental Workflows
Antioxidant Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound to combat oxidative stress.
References
- 1. This compound|72107-05-2 [benchchem.com]
- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]
- 3. This compound | 72107-05-2 | FT125514 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Biological Activity of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is a heterocyclic compound belonging to the dihydroquinoline class. With a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol , this molecule has garnered significant scientific interest primarily for its potent antioxidant properties.[1] The presence of a hydroxyl group at the 6th position of the dihydroquinoline ring is critical to its function, enabling it to act as an effective free radical scavenger.[1] Its biological activities make it a valuable precursor in the development of novel therapeutic agents, particularly for mitigating oxidative stress-induced pathologies such as liver injury.[1] Research has consistently demonstrated its capacity to protect against toxins like acetaminophen and carbon tetrachloride in preclinical models.[1]
Core Biological Activity: Antioxidant and Cytoprotective Effects
The primary and most well-documented biological activity of this compound is its ability to counteract oxidative stress. This activity is multifaceted, involving both direct chemical neutralization of reactive species and modulation of endogenous cellular defense pathways.
Mechanism of Action
Direct Radical Scavenging: The core antioxidant mechanism is attributed to the phenolic 6-hydroxy group. This group can donate a hydrogen atom to unstable free radicals (R•), thereby neutralizing them and terminating damaging chain reactions. The resulting compound radical is stabilized by resonance within the aromatic ring system.
Modulation of Cellular Signaling Pathways: Beyond direct scavenging, the compound exerts profound effects on key signaling pathways that govern the cellular antioxidant response, inflammation, and apoptosis.
-
Nrf2/ARE Pathway Activation: It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or xenobiotics like this compound can induce the release of Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including key antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1]
-
NF-κB Pathway Inhibition: The compound downregulates the expression of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1][2][3] NF-κB is a master regulator of inflammation, and its inhibition leads to a decreased expression of pro-inflammatory cytokines.[1][2][3]
-
FoxO1 Pathway Activation: Some evidence suggests that related dihydroquinoline structures can activate gene transcription via the Forkhead box O1 (FoxO1) transcription factor, which is also involved in antioxidant defense.[1]
Quantitative Data: In Vivo Hepatoprotective Efficacy
While specific in vitro IC₅₀ values for radical scavenging assays were not prominently available in the reviewed literature, the compound's efficacy has been quantitatively assessed in animal models of acetaminophen (AAP)-induced liver toxicity. The following table summarizes key findings.
| Parameter Assessed | Model System | Treatment | Outcome | Reference |
| Liver Injury Markers | AAP-induced toxicity in rats | This compound | Normalization of serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. | [1] |
| Oxidative Stress Markers | AAP-induced toxicity in rats | This compound | ↓ 8-hydroxy-2-deoxyguanosine (DNA oxidation marker) and 8-isoprostane (lipid peroxidation marker) in liver and serum. | [2][3][4] |
| Endogenous Antioxidants | AAP-induced toxicity in rats | This compound | Normalization of reduced glutathione levels and antioxidant enzyme (SOD, Catalase) function. | [1][2] |
| Inflammation | AAP-induced toxicity in rats | This compound | ↓ mRNA expression of pro-inflammatory cytokines and NF-κB. | [2][3] |
| Apoptosis | AAP-induced toxicity in rats | This compound | ↓ Activity of initiator caspases (Caspase-8, -9) and effector caspase (Caspase-3). | [2][3][4] |
Anti-Inflammatory and Anti-Apoptotic Activities
The anti-inflammatory and anti-apoptotic effects of this compound are direct consequences of its primary antioxidant activity. By reducing oxidative stress, it disrupts the signaling cascades that lead to inflammation and programmed cell death.
The reduction of reactive oxygen species (ROS) prevents the activation of the NF-κB pathway, a key driver of inflammation.[5] This leads to decreased production of inflammatory mediators. Concurrently, the mitigation of oxidative stress prevents the activation of both the extrinsic (ligand-induced) and intrinsic (mitochondrial) pathways of apoptosis, evidenced by the reduced activity of caspases-8, -9, and -3.[2][3][4]
Experimental Protocols
The evaluation of the biological activity of this compound involves a range of standardized in vitro and in vivo assays.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This assay is a common, rapid, and reliable method to screen for the radical scavenging activity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound.[6]
Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in analytical grade methanol. This solution should be freshly made and kept in the dark to prevent degradation.[7]
-
Test Compound Stock: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 10, 25, 50, 100 µg/mL).[7]
-
Positive Control: Prepare serial dilutions of a known antioxidant like Ascorbic Acid or Trolox.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.[7]
-
Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.[7]
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.
-
In Vivo Model: Acetaminophen-Induced Hepatotoxicity
Principle: High doses of acetaminophen (AAP) overwhelm the normal metabolic pathways, leading to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI depletes cellular glutathione stores and induces severe oxidative stress, causing mitochondrial dysfunction, inflammation, and ultimately, hepatocyte necrosis. This model is used to evaluate the hepatoprotective potential of test compounds.
Methodology:
-
Animal Model: Male Wistar rats are typically used.[8]
-
Grouping: Animals are divided into groups: a control group, a group receiving only AAP (to induce injury), and groups receiving AAP plus different doses of this compound.
-
Induction of Injury: A single toxic dose of AAP is administered to the relevant groups.
-
Treatment: The test compound is typically administered intragastrically before or after the AAP challenge.[8]
-
Endpoint Analysis: After a set period (e.g., 24-48 hours), animals are euthanized. Blood and liver tissue are collected.
-
Serum Analysis: Blood serum is analyzed for liver injury markers like ALT and AST.
-
Tissue Analysis: Liver tissue is used for histopathological examination (to observe necrosis and inflammation) and for biochemical assays to measure markers of oxidative stress (e.g., 8-OHDG), levels of endogenous antioxidants (e.g., glutathione), and the activity of antioxidant enzymes (e.g., SOD, catalase).
-
Conclusion
This compound exhibits a robust and multifaceted biological activity profile centered on its potent antioxidant capacity. Its mechanism of action involves both direct neutralization of free radicals and the strategic modulation of critical cytoprotective and pro-inflammatory signaling pathways, namely the activation of the Nrf2/ARE axis and the downregulation of NF-κB. Preclinical studies have validated its efficacy, demonstrating significant hepatoprotective, anti-inflammatory, and anti-apoptotic effects in relevant models of toxic liver injury. These characteristics position this compound as a promising lead compound for the development of therapeutics aimed at combating diseases rooted in oxidative stress.
References
- 1. This compound|72107-05-2 [benchchem.com]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
An In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (CAS: 72107-05-2)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol, with the CAS number 72107-05-2, is a dihydroquinoline derivative recognized for its potent antioxidant properties. It serves as a significant precursor in the development of novel hepatoprotective agents. Its core mechanism of action is attributed to its ability to scavenge free radicals and mitigate oxidative stress, thereby inhibiting necrotic processes in liver tissue.[1] The 6-hydroxy group on the dihydroquinoline ring is a critical structural feature for its radical-scavenging activity.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 72107-05-2 | N/A |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| Appearance | Light brown solid | N/A |
| InChI Key | QSINDHMECZQCAW-UHFFFAOYSA-N | N/A |
Synthesis and Manufacturing
The industrial production of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is primarily achieved through the acid-catalyzed condensation of an appropriate aromatic amine with acetone or its derivatives like diacetone alcohol or mesityl oxide.[2] For the synthesis of this compound, the typical starting aromatic amine is p-aminophenol. Various catalytic systems have been optimized to enhance yield and selectivity.
Synthesis of the Parent Compound: 2,2,4-Trimethyl-1,2-dihydroquinoline
While a specific protocol for the direct synthesis of the 6-hydroxy derivative from p-aminophenol is not detailed in the provided results, a patented method for the synthesis of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, from aniline and acetone derivatives provides valuable insight into the reaction conditions.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
This protocol is based on a process using a hydrogen fluoride and boron trifluoride catalyst.
-
Reactants:
-
Aniline
-
Acetone, diacetone alcohol, or mesityl oxide
-
Catalyst: Hydrogen fluoride (HF) and Boron trifluoride (BF₃) in a molar ratio of 0.2-2/1. The total amount of the catalyst should be 0.005 to 0.1 mole per mole of aniline.
-
-
Procedure:
-
Aniline and the catalyst are placed in a suitable reaction flask.
-
The mixture is heated to a reaction temperature between 80°C and 150°C.
-
The acetone derivative is added gradually over a period of several hours while maintaining the reaction temperature.
-
After the addition is complete, the reaction mixture is held at the same temperature for an additional period to ensure the reaction goes to completion.
-
The product is then purified by vacuum distillation.[3]
-
| Reactants (Aniline : Acetone Derivative) | Catalyst (HF/BF₃ molar ratio) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Aniline : Acetone | 1 | 150 | 6 | 82.1 | - |
| Aniline : Diacetone alcohol | 1 | 80 | 12 | 85.0 | - |
| Aniline : Diacetone alcohol | 0.2 | 80 | 16 | 81.2 | - |
| Aniline : Mesityl oxide | 1.5 | 130 | 5 | 84.4 | - |
| Aniline : Acetone | 0.5 | 120 | 6 | 80.0 | - |
| Aniline : Mesityl oxide | 1* | 120 | 8 | 83.6 | - |
| Aniline : Mesityl oxide | - | 140-145 | 4 | 82.8 | 91.4-96.5 |
*Commercial fluoboric acid used.[3]
Biological Activity and Mechanism of Action
This compound exhibits significant hepatoprotective effects by mitigating oxidative stress and inflammation.[4][5] Its antioxidant properties are central to its mechanism of action.
Hepatoprotective Effects in Acetaminophen-Induced Liver Injury in Rats
In a study using a rat model of acetaminophen (AAP)-induced liver injury, this compound (referred to as DHQ in the study) demonstrated a dose-dependent protective effect.
Experimental Protocol: In Vivo Hepatoprotectivity Study
-
Animal Model: Male Wistar rats.
-
Induction of Liver Injury: A single oral administration of acetaminophen (1000 mg/kg body weight).
-
Treatment Groups:
-
Control
-
AAP only
-
AAP + DHQ (25 mg/kg body weight)
-
AAP + DHQ (50 mg/kg body weight)
-
-
Administration: DHQ was administered orally 1 hour and 12 hours after acetaminophen administration.[4]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, and total bilirubin were measured using diagnostic kits. Liver tissue was used to assess the activity of antioxidant enzymes.[4]
Quantitative Results of Hepatoprotective Effects:
| Parameter | Control | AAP | AAP + DHQ (25 mg/kg) | AAP + DHQ (50 mg/kg) |
| ALT (U/L) | ~50 | >300 | ~200 | ~150 |
| AST (U/L) | ~100 | >600 | ~400 | ~300 |
| Alkaline Phosphatase (U/L) | ~200 | >400 | ~300 | ~250 |
| Total Bilirubin (µmol/L) | ~5 | >15 | ~10 | ~8 |
*Values are approximated from graphical data presented in the source.[6]
Modulation of Antioxidant Enzymes
The compound was found to normalize the function of the antioxidant system in rats with acetaminophen-induced liver injury.[4]
Experimental Protocol: Measurement of Antioxidant Enzyme Activity
-
Superoxide Dismutase (SOD) Activity: Measured by the indirect method of Nishikimi et al., based on the reduction of nitroblue tetrazolium (NBT). The assay mixture contains EDTA, phosphate buffer, NADH, NBT, and PMS. The absorbance is measured at 540 nm.[4]
-
Catalase Activity: Assessed by the spectrophotometric assay developed by Goth. The reaction mixture contains hydrogen peroxide in a Tris-HCl buffer.[4]
-
Glutathione Peroxidase (GPx), Glutathione Reductase (GR), and Glutathione S-Transferase (GST) Activities: Measured using established spectrophotometric methods.[7]
Quantitative Effects on Antioxidant Enzyme Activity and Glutathione Levels:
| Parameter | Control | AAP | AAP + DHQ (50 mg/kg) |
| SOD (U/mg protein) | ~1.5 | <1.0 | ~1.5 |
| Catalase (U/mg protein) | ~20 | <15 | ~20 |
| GPx (U/mg protein) | ~0.8 | <0.6 | ~0.8 |
| GR (U/mg protein) | ~0.4 | <0.3 | ~0.4 |
| GST (U/mg protein) | ~1.2 | <0.8 | ~1.2 |
| GSH (µmol/g tissue) | ~6 | <4 | ~6 |
*Values are approximated from graphical data presented in the source.[4]
Modulation of Nrf2 and NF-κB Signaling Pathways
This compound reduces oxidative stress by modulating the Nrf2 and NF-κB signaling pathways.[1][4] It leads to the upregulation of Nrf2, a key regulator of the antioxidant response, and the downregulation of the pro-inflammatory transcription factor NF-κB.[1][4]
Experimental Protocol: Gene Expression Analysis
-
RNA Isolation: Total RNA is isolated from liver tissue.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA levels of Nrf2 (gene: Nfe2l2) and NF-κB are quantified.[4]
Quantitative Effects on Nrf2 and NF-κB mRNA Levels:
| Gene | Control | AAP | AAP + DHQ (50 mg/kg) |
| Nrf2 (Nfe2l2) mRNA (relative units) | ~1.0 | ~1.5 | ~2.5 |
| NF-κB mRNA (relative units) | ~1.0 | >2.5 | ~1.5 |
*Values are approximated from graphical data presented in the source.[4]
Experimental Protocol: Western Blot Analysis for Nrf2 and NF-κB
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from liver tissue.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for Nrf2 and the p65 subunit of NF-κB, followed by incubation with a secondary antibody.
-
Detection and Quantification: Protein bands are visualized and quantified using densitometry.
Visualizations
Signaling Pathways
Caption: Nrf2 and NF-κB signaling pathways modulated by the compound.
Experimental Workflows
Caption: General workflow for the synthesis of the compound.
Caption: Workflow for in vivo hepatoprotectivity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 4. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility experimentally. The information presented herein is intended to empower researchers to generate precise solubility data for their specific applications and solvent systems.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This guide outlines a comprehensive experimental protocol for determining the solubility of this compound and provides a theoretical framework for predicting its qualitative solubility.
Quantitative Solubility Data
Predicted Qualitative Solubility
Based on the molecular structure of this compound, which features a polar hydroxyl (-OH) group and a nonpolar trimethyl-dihydroquinoline backbone, a qualitative prediction of its solubility can be made based on the "like dissolves like" principle.
| Solvent Polarity | Example Solvents | Predicted Qualitative Solubility of this compound |
| Polar Protic | Methanol, Ethanol, Water | Likely to exhibit moderate to good solubility due to hydrogen bonding with the hydroxyl group. Solubility in water is expected to be limited by the nonpolar hydrocarbon portion. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Expected to be soluble due to dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Lower solubility is anticipated as the polar hydroxyl group will hinder dissolution in nonpolar media. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Agitate the vials using a vortex mixer at regular intervals to ensure thorough mixing.
-
Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
This comprehensive guide provides the necessary framework for researchers to accurately determine the solubility of this compound in various organic solvents, a critical step in advancing its scientific and industrial applications.
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties and Synthesis
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is a heterocyclic aromatic compound with a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.26 g/mol . The presence of the hydroxyl group at the C-6 position significantly influences its chemical reactivity and potential biological activity, particularly its antioxidant properties.
Synthesis Protocols
Two primary synthetic routes have been established for the preparation of this compound:
Method 1: Acid-Catalyzed Condensation of p-Aminophenol with Acetone
This method involves the reaction of p-aminophenol with an excess of acetone in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. The reaction proceeds through a series of steps including the formation of an imine intermediate, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to yield the dihydroquinoline ring system.
Experimental Protocol:
-
To a stirred solution of p-aminophenol in a suitable solvent (e.g., toluene or excess acetone), add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: De-ethylation of 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
This route utilizes the commercially available 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline as a starting material. The ethyl ether is cleaved to yield the desired phenol.
Experimental Protocol:
-
Dissolve 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in a suitable solvent such as dichloromethane.
-
Cool the solution to -78 °C and add a solution of boron tribromide in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by pouring it into a mixture of ice and water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound as a light brown solid.[1]
Spectroscopic Data and Analysis
As of the compilation of this guide, specific experimental spectroscopic data for this compound is not widely published. Therefore, this section provides the available spectroscopic data for the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, and offers a predictive analysis of the spectral changes expected upon the introduction of a hydroxyl group at the C-6 position.
Spectroscopic Data for 2,2,4-Trimethyl-1,2-dihydroquinoline
The following tables summarize the key spectroscopic data for the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 147-47-7).
Table 1: ¹H NMR Spectroscopic Data of 2,2,4-Trimethyl-1,2-dihydroquinoline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~1.2 | s | 6H | C2-(CH₃)₂ |
| ~2.0 | s | 3H | C4-CH₃ |
| ~3.8 | s (broad) | 1H | N1-H |
| ~5.3 | s | 1H | C3-H |
| ~6.5-7.2 | m | 4H | Aromatic Protons (C5, C6, C7, C8) |
Table 2: ¹³C NMR Spectroscopic Data of 2,2,4-Trimethyl-1,2-dihydroquinoline
| Chemical Shift (δ) ppm | Assignment |
| Predicted | |
| ~22 | C4-CH₃ |
| ~30 | C2-(CH₃)₂ |
| ~52 | C2 |
| ~121-130 | Aromatic CH |
| ~125 | C3 |
| ~135 | C4a |
| ~143 | C8a |
Table 3: Mass Spectrometry Data of 2,2,4-Trimethyl-1,2-dihydroquinoline
| m/z | Relative Intensity | Assignment |
| 173 | High | [M]⁺ (Molecular Ion) |
| 158 | High | [M-CH₃]⁺ |
Table 4: Infrared (IR) Spectroscopy Data of 2,2,4-Trimethyl-1,2-dihydroquinoline
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H Stretch |
| ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch |
| ~1600, ~1500 | C=C Aromatic Ring Stretch |
| ~1300 | C-N Stretch |
Predicted Spectroscopic Changes for this compound
The introduction of a hydroxyl group at the C-6 position is expected to induce the following changes in the spectroscopic data:
-
¹H NMR:
-
A new broad singlet corresponding to the phenolic -OH proton will appear, typically in the region of δ 5-10 ppm, the exact position being dependent on the solvent and concentration.
-
The aromatic proton signals will be affected by the electron-donating hydroxyl group. The protons ortho and para to the -OH group (C5-H and C7-H) will experience shielding and shift to a higher field (lower ppm) compared to the parent compound. The coupling patterns of the aromatic protons will also be altered.
-
-
¹³C NMR:
-
The C-6 carbon will be significantly deshielded and will appear at a much higher chemical shift (typically δ 150-160 ppm) due to the direct attachment of the electronegative oxygen atom.
-
The ortho and para carbons (C5, C7, and C8a) will be shielded and shift to a lower field (higher ppm).
-
-
Mass Spectrometry:
-
The molecular ion peak will be observed at m/z 189, corresponding to the molecular weight of this compound.
-
A prominent fragment ion at m/z 174, corresponding to the loss of a methyl group ([M-CH₃]⁺), is expected.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ will be present, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
-
A C-O stretching vibration will appear in the fingerprint region, typically around 1200-1260 cm⁻¹.
-
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis of the synthesized compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. While experimental data for this specific derivative remains to be broadly disseminated, the information presented herein, based on the well-characterized parent compound and established principles of spectroscopy, offers a robust starting point for researchers. The detailed synthetic protocols and workflow diagrams further equip scientists with the necessary information to produce and characterize this and related dihydroquinoline compounds for further investigation in drug discovery and materials science.
References
Unlocking the Therapeutic Potential of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the burgeoning research into the therapeutic applications of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (DHQ). A potent antioxidant and anti-inflammatory agent, DHQ has demonstrated significant promise in preclinical models of acute liver injury and neurodegeneration. This document synthesizes the current understanding of its mechanism of action, focusing on the modulation of the Nrf2 and NF-κB signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this promising therapeutic candidate.
Introduction
This compound, a derivative of dihydroquinoline, has emerged as a molecule of significant interest in medicinal chemistry due to its robust antioxidant properties.[1] Its primary therapeutic potential lies in its ability to mitigate cellular damage induced by oxidative stress and inflammation, key drivers of numerous pathological conditions. Notably, research has highlighted its hepatoprotective effects in models of toxin-induced liver injury, such as those caused by carbon tetrachloride (CCl4) and acetaminophen (AAP).[1] The core of its protective mechanism involves the scavenging of free radicals and the subsequent reduction of oxidative stress, which in turn suppresses necrotic processes in liver tissue.[1]
Mechanism of Action: A Dual Approach to Cellular Protection
The therapeutic efficacy of this compound is rooted in its ability to modulate two critical cellular signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of antioxidant and cytoprotective genes. Studies have shown that DHQ can modulate the Nrf2 signaling pathway, leading to the enhanced expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1] This bolstering of the endogenous antioxidant defense system is a cornerstone of DHQ's protective effects.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a central mediator of the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines and other inflammatory mediators. By reducing oxidative stress, DHQ also downregulates the expression of the transcription factor NF-κB.[1] This leads to a decrease in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory cascade and reducing inflammation-mediated tissue damage. This anti-inflammatory action complements its antioxidant effects, providing a multi-pronged approach to cellular protection.
Quantitative Data from Preclinical Studies
The hepatoprotective effects of this compound have been quantified in rodent models of acetaminophen (AAP)-induced liver injury. The following tables summarize key findings from these studies.
Table 1: Effect of DHQ on Serum Liver Enzyme Levels in AAP-Induced Liver Injury in Rats
| Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | Data not available in snippets | Data not available in snippets |
| AAP | Significantly Increased | Significantly Increased |
| AAP + DHQ | Normalized levels | Normalized levels |
| Studies in rodent models have shown that this compound can normalize serum levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1] |
Table 2: Effect of DHQ on Markers of Oxidative Stress in AAP-Induced Liver Injury in Rats
| Group | 8-hydroxy-2-deoxyguanosine (8-OHdG) | 8-isoprostane |
| Control | Baseline levels | Baseline levels |
| AAP | Accumulated in liver and serum | Accumulated in liver and serum |
| AAP + DHQ | Reduced levels | Reduced levels |
| The administration of acetaminophen caused the accumulation of 8-hydroxy-2-deoxyguanosine and 8-isoprostane in the liver and serum.[2][3] |
Table 3: Effect of DHQ on Antioxidant Enzyme Activity in AAP-Induced Liver Injury in Rats
| Group | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione Peroxidase (GPx) |
| Control | Normal activity | Normal activity | Normal activity |
| AAP | Imbalanced function | Imbalanced function | Imbalanced function |
| AAP + DHQ | Promoted normalization | Promoted normalization | Promoted normalization |
| In addition, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline promoted the normalization of antioxidant system function in animals treated with acetaminophen.[2][3] |
Table 4: Effect of DHQ on Inflammatory and Apoptotic Markers in AAP-Induced Liver Injury in Rats
| Group | Pro-inflammatory Cytokine mRNA | NF-κB mRNA | Caspase-3, -8, -9 Activity |
| Control | Baseline levels | Baseline levels | Baseline levels |
| AAP | Increased synthesis | Increased synthesis | Higher activities |
| AAP + DHQ | Reduced levels | Reduced levels | Reduced activity |
| This study discovered that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline reduced oxidative stress by its antioxidant activity, hence reducing the level of pro-inflammatory cytokine and NF-κB mRNA...These changes resulted in a reduction in the activity of caspase-8 and caspase-9...and inhibited the effector caspase-3.[2][3] |
Experimental Protocols
The following section details the methodologies employed in a key study investigating the effects of this compound in a rat model of acetaminophen-induced liver injury.
Animal Model and Treatment
-
Animal Species: Male Wistar rats.
-
Housing: Standard laboratory conditions.
-
Groups:
-
Control group.
-
Acetaminophen (AAP) group: single intraperitoneal injection of AAP.
-
AAP + DHQ group: received DHQ intragastrically at a dose of 50 mg/kg following AAP administration.
-
-
Duration: The experimental period and specific timing of treatments and sample collection would be detailed in the full study, but the snippets indicate a period of observation following the initial insult.
Biochemical Assays
-
Liver Injury Markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were determined using standard reagent kits.
-
Oxidative Stress Markers: Levels of 8-hydroxy-2-deoxyguanosine and 8-isoprostane in liver and serum were measured, likely using ELISA kits.
-
Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in liver tissue were assessed using spectrophotometric methods.
-
Inflammatory Markers: The mRNA expression of pro-inflammatory cytokines and NF-κB in liver tissue was quantified using real-time PCR.
-
Apoptosis Markers: The activities of caspase-3, -8, and -9 in liver tissue were determined using specific activity assays.
Future Directions and Conclusion
The existing body of research strongly supports the therapeutic potential of this compound as a potent antioxidant and anti-inflammatory agent. Its demonstrated efficacy in preclinical models of liver injury warrants further investigation into its broader applications in diseases with underlying oxidative stress and inflammation. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of DHQ and to establish optimal dosing regimens.
-
Toxicology Studies: Comprehensive safety and toxicology assessments are crucial before consideration for clinical trials.
-
Exploration of Other Therapeutic Areas: Investigating the efficacy of DHQ in other disease models, such as neurodegenerative diseases, cardiovascular diseases, and diabetes, where oxidative stress and inflammation play a significant role.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is a potent antioxidant compound belonging to the dihydroquinoline class of molecules.[1] It is recognized for its significant cytoprotective properties, primarily attributed to its ability to scavenge free radicals and mitigate oxidative stress.[1] Research has highlighted its potential as a precursor for the development of hepatoprotective agents, demonstrating efficacy in animal models of liver injury induced by toxins.[1] The primary mechanism of action involves the modulation of key cellular signaling pathways, including the activation of the Nrf2 antioxidant response and the downregulation of pro-inflammatory and apoptotic pathways such as NF-κB and caspases.[1] These characteristics make this compound a compound of interest for in vitro studies investigating cellular responses to oxidative stress and inflammation.
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. Detailed protocols for assessing its cytotoxicity, and antioxidant and mechanistic properties are presented to facilitate its investigation in various research applications.
Data Presentation
The following tables present hypothetical data for the described experimental protocols. These tables are intended to serve as a guide for data organization and presentation.
Table 1: Cytotoxicity of this compound on Hepatocellular Carcinoma (HepG2) Cells
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Vehicle Control) | 100.0 ± 5.0 | 100.0 ± 4.5 |
| 1 | 98.5 ± 4.8 | 97.2 ± 5.1 |
| 5 | 96.2 ± 5.3 | 94.8 ± 4.9 |
| 10 | 94.7 ± 4.9 | 91.5 ± 5.5 |
| 25 | 90.1 ± 5.8 | 85.3 ± 6.2 |
| 50 | 82.3 ± 6.1 | 75.1 ± 5.9 |
| 100 | 65.4 ± 7.2 | 52.8 ± 6.8 |
Table 2: Protective Effect of this compound against H₂O₂-Induced Oxidative Stress in HepG2 Cells
| Treatment | H₂O₂ (µM) | Cell Viability (%) | Intracellular ROS (RFU) |
| Control | 0 | 100.0 ± 5.0 | 1000 ± 150 |
| Vehicle + H₂O₂ | 200 | 55.2 ± 6.1 | 8500 ± 950 |
| 10 µM Compound + H₂O₂ | 200 | 78.9 ± 5.5 | 4200 ± 550 |
| 25 µM Compound + H₂O₂ | 200 | 89.5 ± 4.8 | 2500 ± 300 |
Table 3: Effect of this compound on Caspase-3/7 Activity in H₂O₂-Treated HepG2 Cells
| Treatment | H₂O₂ (µM) | Caspase-3/7 Activity (Fold Change) |
| Control | 0 | 1.0 ± 0.2 |
| Vehicle + H₂O₂ | 200 | 4.5 ± 0.8 |
| 25 µM Compound + H₂O₂ | 200 | 1.8 ± 0.4 |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound to prepare a 100 mM stock solution. The molecular weight is 189.25 g/mol .
-
Weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 100 mM.
-
Vortex the tube until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determination of Optimal Working Concentration using MTT Assay
This protocol outlines the determination of the cytotoxic potential and the optimal non-toxic working concentration of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HepG2 cells (or other cell line of choice)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (100 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from 1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24 and 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value and the optimal non-toxic concentration for subsequent experiments.
Protocol 3: Evaluation of Antioxidant Activity against Induced Oxidative Stress
This protocol details the assessment of the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
96-well black, clear-bottom cell culture plates
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a suitable density and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound (e.g., 10 and 25 µM) for 2-4 hours. Include a vehicle control.
-
To induce oxidative stress, add H₂O₂ to the wells at a final concentration of 200 µM (the optimal concentration should be predetermined for the specific cell line).
-
Incubate the plate for an appropriate time (e.g., 2-4 hours).
-
For Cell Viability: Perform the MTT assay as described in Protocol 2.
-
For ROS Measurement:
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Protocol 4: Investigation of Mechanism of Action - Apoptosis and Signaling Pathways
This protocol provides a framework for investigating the effect of this compound on apoptosis and key signaling pathways.
A. Caspase Activity Assay:
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Caspase-3/7 activity assay kit (e.g., luminescent or fluorescent)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 6-well plate.
-
Treat the cells as described in Protocol 3 (pre-treatment with the compound followed by H₂O₂).
-
After treatment, lyse the cells and perform the caspase-3/7 activity assay according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence to quantify caspase activity.
B. Western Blot Analysis for Nrf2 and NF-κB Pathways:
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Nrf2, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed and treat HepG2 cells as described in Protocol 3.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound.
Caption: Signaling pathways modulated by this compound.
References
Application of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol in Hepatotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (DHQ) is a potent antioxidant derivative of dihydroquinoline with significant promise in the field of hepatoprotection.[1] Its primary mechanism of action revolves around the mitigation of oxidative stress, a key pathogenic factor in various forms of liver injury.[2][3] This compound has demonstrated efficacy in preclinical models of hepatotoxicity induced by agents such as carbon tetrachloride (CCl4) and acetaminophen (AAP), making it a valuable tool for hepatotoxicity research and a potential precursor for novel hepatoprotective drugs.[1][4][5]
DHQ exerts its protective effects through multiple pathways, including direct free radical scavenging, enhancement of endogenous antioxidant defense systems via the Nrf2 signaling pathway, and modulation of inflammatory and apoptotic cascades.[1] Studies have shown its ability to normalize liver enzyme levels, improve liver histopathology, and suppress markers of oxidative damage, inflammation, and cell death.[1][2][5][6][7][8][9]
These application notes provide an overview of the utility of DHQ in hepatotoxicity studies, along with detailed protocols for its use in established experimental models.
Key Applications
-
Hepatoprotective Agent in Toxin-Induced Liver Injury Models: DHQ can be used as a positive control or test compound to investigate mechanisms of hepatoprotection against toxins like CCl4 and acetaminophen.[1][5]
-
Investigation of Antioxidant and Anti-inflammatory Pathways: Its mechanism of action allows for the study of the Nrf2 and NF-κB signaling pathways in the context of liver disease.[1][5][8][9][10]
-
Therapeutic Potential Assessment: DHQ serves as a lead compound for the development of new drugs targeting oxidative stress-mediated liver pathologies.[4]
Data Presentation
In Vivo Efficacy of DHQ in Rodent Models of Hepatotoxicity
| Parameter | Toxin | Animal Model | DHQ Dosage | Effect | Reference |
| Serum ALT, AST, GGT | CCl4 | Wistar Rats | 50 mg/kg | Normalization of enzyme levels | [2][7] |
| Serum ALT, AST | Acetaminophen | Wistar Rats | Not specified | Ameliorated liver marker indices | [5][8][9] |
| Liver Histopathology | CCl4 | Wistar Rats | Not specified | Improvement in liver tissue morphology | [7] |
| Oxidative Stress Markers (8-OHDG, 8-isoprostane) | Acetaminophen | Wistar Rats | Not specified | Reduction in hepatic and serum levels | [5][8][9] |
| Pro-inflammatory Cytokine & NF-κB mRNA | Acetaminophen | Wistar Rats | Not specified | Reduction in expression | [5][8][9][10] |
| Caspase-3, -8, -9 Activity | Acetaminophen | Wistar Rats | Not specified | Reduction in activity | [5][8][9] |
| Antioxidant Enzyme Activity (SOD, Catalase, GPx) | CCl4 | Wistar Rats | Not specified | Activation/Normalization of activity | [1] |
Experimental Protocols
Protocol 1: Evaluation of DHQ in a CCl4-Induced Hepatotoxicity Model in Rats
Objective: To assess the hepatoprotective effect of DHQ against CCl4-induced acute liver injury in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound (DHQ)
-
Carbon tetrachloride (CCl4)
-
Olive oil (or other suitable vehicle)
-
Reagent kits for ALT, AST, and GGT determination
-
Materials for liver tissue homogenization and histological processing
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into four groups (n=12 per group):
-
Group I (Control): Receive the vehicle intragastrically.
-
Group II (CCl4 Control): Receive a single intraperitoneal injection of CCl4 (e.g., 50% solution in olive oil at 2 mL/kg).
-
Group III (DHQ + CCl4): Receive DHQ (e.g., 50 mg/kg, intragastrically) for a specified period (e.g., 7 days) prior to CCl4 administration.[2][3]
-
Group IV (DHQ only): Receive DHQ alone to assess any intrinsic effects.[2][3]
-
-
Dosing: Administer DHQ or vehicle daily for the duration of the pretreatment period. On the final day, administer CCl4 to Groups II and III.
-
Sample Collection: 24 hours after CCl4 administration, euthanize the animals. Collect blood via cardiac puncture for serum separation. Perfuse and excise the liver.
-
Biochemical Analysis: Determine serum levels of ALT, AST, and GGT using standard colorimetric assays.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Oxidative Stress and Enzyme Assays (Optional): Homogenize a portion of the liver to prepare cytoplasmic and mitochondrial fractions for the analysis of oxidative stress markers (e.g., diene conjugates) and the activity of antioxidant enzymes (e.g., SOD, catalase, GPx) and mitochondrial dehydrogenases (e.g., succinate dehydrogenase).[2][3][6]
Protocol 2: Investigation of DHQ's Anti-inflammatory and Anti-apoptotic Effects in Acetaminophen-Induced Liver Injury
Objective: To determine the effect of DHQ on inflammatory and apoptotic pathways in a rat model of acetaminophen-induced hepatotoxicity.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound (DHQ)
-
Acetaminophen (AAP)
-
Reagents for RNA extraction and qRT-PCR
-
Assay kits for caspase-3, -8, and -9 activity
-
ELISA kits for pro-inflammatory cytokines
Procedure:
-
Animal Model: Follow a similar acclimatization and grouping strategy as in Protocol 1, substituting CCl4 with a single oral gavage of AAP (e.g., 500 mg/kg).
-
Dosing: Pre-treat with DHQ as required before AAP administration.
-
Sample Collection: At a relevant time point post-AAP administration (e.g., 6-24 hours), collect blood and liver samples.
-
Gene Expression Analysis:
-
Caspase Activity Assays:
-
Cytokine Protein Levels (Optional): Measure the protein levels of pro-inflammatory cytokines in serum or liver homogenates using ELISA kits.
Visualizations
Caption: Hepatoprotective Mechanism of DHQ.
References
- 1. This compound|72107-05-2 [benchchem.com]
- 2. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 3. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]
- 5. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the intensity of free radical processes and the activity of oxidative metabolism enzymes under toxic liver injury in rats [pbmc.ibmc.msk.ru]
- 7. jbr-pub.org.cn [jbr-pub.org.cn]
- 8. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol to Mitigate Oxidative Stress in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including liver injury, neurodegenerative disorders, and cardiovascular disease. 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (DHQ), a potent antioxidant, has demonstrated significant promise in preclinical in vivo models for reducing oxidative stress and its downstream inflammatory and apoptotic consequences.[1][2][3]
These application notes provide a comprehensive overview of the in vivo applications of DHQ in mitigating oxidative stress. Detailed protocols for common experimental models of oxidative stress are presented, along with methodologies for assessing the efficacy of DHQ. Quantitative data from preclinical studies are summarized to guide researchers in their experimental design and data interpretation.
Mechanism of Action
The primary mechanism by which DHQ and its derivatives exert their antioxidant effects is through the scavenging of free radicals and the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] The 6-hydroxy group on the dihydroquinoline ring is critical for its radical-scavenging activity.[2]
Under conditions of oxidative stress, DHQ promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and detoxifying enzymes. This leads to the upregulation of key cytoprotective enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby enhancing the cell's capacity to neutralize ROS.[1][2]
Furthermore, by reducing oxidative stress, DHQ can also downregulate the expression of pro-inflammatory cytokines and the transcription factor NF-κB, leading to a decrease in inflammation and caspase-dependent apoptosis.[1][2]
Data Presentation: In Vivo Efficacy of DHQ
The following tables summarize the quantitative effects of DHQ in a rat model of acetaminophen-induced liver injury.
Table 1: Effect of DHQ on Serum Markers of Liver Injury and Oxidative Stress
| Parameter | Control | Acetaminophen (AAP) | AAP + DHQ (50 mg/kg) |
| ALT (U/L) | 45.8 ± 3.1 | 289.4 ± 20.3 | 112.5 ± 9.8 |
| AST (U/L) | 123.6 ± 9.7 | 543.2 ± 45.1 | 234.7 ± 21.5 |
| 8-OHDG (ng/mL) | 1.2 ± 0.1 | 5.8 ± 0.4 | 2.5 ± 0.2 |
| Diene Conjugates (μmol/L) | 2.1 ± 0.2 | 8.9 ± 0.7 | 4.3 ± 0.4 |
Data are presented as mean ± SD. Data extracted from a study on acetaminophen-induced liver injury in rats.[1]
Table 2: Effect of DHQ on Hepatic Antioxidant Enzyme Activity
| Enzyme | Control | Acetaminophen (AAP) | AAP + DHQ (50 mg/kg) |
| Superoxide Dismutase (SOD) (U/mg protein) | 125.4 ± 10.2 | 65.7 ± 5.9 | 105.3 ± 9.1 |
| Catalase (CAT) (U/mg protein) | 89.2 ± 7.5 | 42.1 ± 3.8 | 75.6 ± 6.4 |
| Glutathione Peroxidase (GPx) (U/mg protein) | 54.3 ± 4.6 | 25.8 ± 2.3 | 46.1 ± 3.9 |
| Glutathione Reductase (GR) (U/mg protein) | 35.1 ± 2.9 | 18.4 ± 1.7 | 30.2 ± 2.5 |
| Glutathione-S-Transferase (GST) (U/mg protein) | 68.7 ± 5.5 | 34.2 ± 3.1 | 59.8 ± 4.7 |
| Reduced Glutathione (GSH) (μmol/g tissue) | 8.2 ± 0.7 | 3.5 ± 0.3 | 6.9 ± 0.6 |
Data are presented as mean ± SD. Data extracted from a study on acetaminophen-induced liver injury in rats.[1]
Experimental Protocols
Detailed methodologies for inducing and evaluating oxidative stress in vivo are provided below. These protocols can be adapted for testing the efficacy of DHQ.
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
This model is widely used to induce acute liver injury characterized by significant oxidative stress.
Materials:
-
Male Wistar rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle)
-
This compound (DHQ)
-
Appropriate vehicle for DHQ (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes
-
Formalin (10%) for tissue fixation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into experimental groups (e.g., Control, CCl4 vehicle, CCl4 + DHQ).
-
DHQ Administration: Administer DHQ (e.g., 50 mg/kg) or its vehicle orally to the respective groups.
-
Induction of Hepatotoxicity: One hour after DHQ administration, induce liver injury by administering a single dose of CCl4 (e.g., 1 mL/kg, 1:1 in olive oil) via i.p. injection or oral gavage. The control group receives only the vehicle (olive oil).
-
Monitoring: Observe the animals for signs of toxicity.
-
Sample Collection: At 24 or 48 hours post-CCl4 administration, anesthetize the animals and collect blood via cardiac puncture. Perfuse the liver with cold PBS and collect tissue samples.
-
Biochemical Analysis: Centrifuge blood to obtain serum and measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Oxidative Stress Markers: Homogenize liver tissue to measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and the activity of antioxidant enzymes (SOD, CAT, GPx).
-
Histopathology: Fix a portion of the liver in 10% formalin for histological analysis (H&E staining).
Protocol 2: Acetaminophen (AAP)-Induced Hepatotoxicity in Rats
This model mimics drug-induced liver injury, a common clinical scenario involving oxidative stress.
Materials:
-
Male Wistar rats (200-250 g)
-
Acetaminophen (AAP)
-
Saline or other appropriate vehicle
-
This compound (DHQ)
-
Materials as listed in Protocol 1
Procedure:
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.
-
Grouping and DHQ Administration: As described in Protocol 1.
-
Induction of Hepatotoxicity: One hour after DHQ administration, administer a single high dose of AAP (e.g., 500-1000 mg/kg) orally or via i.p. injection.
-
Sample Collection and Analysis: Follow steps 6-9 from Protocol 1.
Protocol 3: Cerebral Ischemia/Reperfusion (I/R) Injury in Rats
This model is relevant for studying neuroprotective agents against stroke, where oxidative stress is a major contributor to neuronal damage.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)
-
Nylon monofilament suture
-
Anesthetic (e.g., isoflurane)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Materials for tissue homogenization and biochemical assays
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform MCAO surgery by inserting a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.
-
DHQ Administration: DHQ can be administered before ischemia or at the onset of reperfusion.
-
Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 90 minutes), then withdraw the filament to allow reperfusion.
-
Neurological Assessment: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system.
-
Sample Collection: Anesthetize the rat, collect blood, and perfuse the brain with cold saline.
-
Infarct Volume Measurement: Section the brain and stain with TTC to visualize and quantify the infarct volume.
-
Oxidative Stress Markers: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., MDA, 8-OHdG) and antioxidant enzyme activities.
-
Histopathology: Fix brain sections for histological analysis to assess neuronal damage.
Methods for Assessing Oxidative Stress
A variety of assays can be employed to quantify the extent of oxidative stress and the protective effects of DHQ.
-
Lipid Peroxidation Assay (Malondialdehyde - MDA): MDA is a major product of lipid peroxidation and can be measured using a Thiobarbituric Acid Reactive Substances (TBARS) assay. The principle involves the reaction of MDA with TBA to form a colored product that can be quantified spectrophotometrically.
-
DNA Damage Assay (8-hydroxy-2'-deoxyguanosine - 8-OHdG): 8-OHdG is a marker of oxidative DNA damage. Its levels in tissue homogenates or serum can be quantified using commercially available ELISA kits.
-
Antioxidant Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): SOD activity can be measured using kits that employ a colorimetric method based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
-
Catalase (CAT): Catalase activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H2O2), which can be monitored spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GPx): GPx activity is often measured indirectly by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
-
-
Reduced Glutathione (GSH) Assay: The level of GSH, a key intracellular antioxidant, can be determined using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product.
Conclusion
This compound is a promising compound for combating oxidative stress in vivo. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and execute preclinical studies to further investigate the therapeutic potential of DHQ in a variety of disease models characterized by oxidative stress. Careful adherence to established protocols and accurate quantification of relevant biomarkers are crucial for obtaining reliable and reproducible results.
References
- 1. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|72107-05-2 [benchchem.com]
- 3. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
Application Notes and Protocols for the Detection of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol, a major metabolite of the antioxidant ethoxyquin, is of significant interest in pharmacological and toxicological research.[1] Accurate and sensitive analytical methods are crucial for elucidating its pharmacokinetic profile, metabolic fate, and potential biological effects. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological matrices, including plasma, urine, and tissue homogenates. The methodologies described are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique for the quantification of small molecules in complex biological samples.
Metabolic Pathway of Ethoxyquin
The primary metabolic transformation of ethoxyquin in vivo is the de-ethylation of the ethoxy group at the C6 position, resulting in the formation of this compound.[1] This reaction is a critical step in the biotransformation of ethoxyquin and is essential for understanding its overall metabolic profile and the potential biological activity of its metabolites.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the sensitive and selective quantification of this compound in biological samples. The following sections detail the experimental protocols for sample preparation and LC-MS/MS analysis.
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for removing interferences and concentrating the analyte of interest. Two common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
a) Protocol for Liquid-Liquid Extraction (LLE) of Plasma/Serum and Urine Samples
-
Sample Thawing: Thaw frozen plasma, serum, or urine samples at room temperature.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 200 µL of the biological sample. Spike with 10 µL of an appropriate internal standard (IS) working solution (e.g., a deuterated analog of the analyte).
-
pH Adjustment (for Urine): For urine samples, adjust the pH to approximately 9-10 with a small volume of ammonium hydroxide to ensure the analyte is in its non-ionized form, enhancing extraction efficiency into an organic solvent.
-
Extraction: Add 800 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
b) Protocol for Solid-Phase Extraction (SPE) of Tissue Homogenates
-
Homogenization: Homogenize the tissue sample (e.g., liver) in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Internal Standard Spiking: Spike an aliquot of the homogenate with the internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard using a stronger, slightly basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by direct infusion of a standard solution of this compound and its internal standard. |
Data Presentation and Method Performance
The following tables summarize the expected quantitative performance of the described LC-MS/MS method, based on typical values for similar small molecule assays in biological matrices.
Table 3: Method Validation Parameters (Illustrative)
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 5000 | 2 - 2000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 | 2 |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 20% |
| Recovery (%) | > 80% | > 75% | > 70% |
Note: The values presented in Table 3 are illustrative and should be experimentally determined during method validation according to regulatory guidelines.
Conclusion
The protocols outlined in these application notes provide a robust framework for the sensitive and selective quantification of this compound in various biological samples. The use of LC-MS/MS ensures high-quality data suitable for pharmacokinetic, metabolic, and toxicological studies. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible results.
References
HPLC method for quantification of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
An HPLC Method for the Quantification of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
This document provides a comprehensive guide for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method with UV detection. This application note is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a dihydroquinoline derivative with significant antioxidant properties, making it a compound of interest in medicinal chemistry and pharmacological research.[1] It serves as a precursor for the development of novel hepatoprotective agents.[1] Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. The HPLC method detailed below provides a robust and reliable approach for the determination of this compound in various sample matrices.
Chemical Structure:
-
IUPAC Name: 2,2,4-trimethyl-1H-quinolin-6-ol[2]
Experimental
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.[3]
-
Column: A reverse-phase C18 column is suitable for this analysis.[3] Specific details are provided in Table 1.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) are common organic modifiers.[3] High-purity water (e.g., Milli-Q) should be used.
-
Additives: Formic acid (FA) is often added to the mobile phase to improve peak shape for basic compounds like quinolines.[3][4][5][6]
-
Sample Vials: Use appropriate vials for the autosampler.
-
Syringe Filters: 0.45 µm or 0.22 µm syringe filters are necessary for sample clarification.[3]
The following table summarizes the optimized chromatographic conditions for the quantification of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient Program | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-25 min, 10% B |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (based on typical quinoline absorbance) |
Detailed Experimental Protocol
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of high-purity water. Mix thoroughly and degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas before use.[3]
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or the initial mobile phase composition.[3]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
The sample preparation method will depend on the matrix. The goal is to extract the analyte and remove any interfering substances.
-
For Bulk Drug Substance:
-
Accurately weigh a known amount of the substance.
-
Dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Dilute to the final volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation: Add three volumes of a precipitating agent like acetonitrile or methanol to one volume of the plasma sample.[3]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[3]
-
The following diagram illustrates the logical workflow for the HPLC analysis.
Caption: Workflow for the HPLC quantification of this compound.
Data Presentation
System suitability tests are essential to ensure the HPLC system is performing correctly. The following table lists typical system suitability parameters and their acceptance criteria.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for 5 replicate injections) |
A calibration curve should be generated by plotting the peak area versus the concentration of the working standard solutions.
Table 3: Example Calibration Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 25,000 |
| 5 | 126,000 |
| 10 | 252,000 |
| 25 | 630,000 |
| 50 | 1,255,000 |
| 100 | 2,510,000 |
-
Linearity: The correlation coefficient (r²) should be ≥ 0.999.
Method Validation
For reliable and accurate results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. This compound|72107-05-2 [benchchem.com]
- 2. 2,2,4-Trimethyl-1,2-dihydro-6-quinolinol | C12H15NO | CID 599799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Quinoline, 6-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol as a Stabilizer in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol as a stabilizer in various polymer formulations. This document details its mechanism of action, provides protocols for its evaluation, and presents typical performance data.
Introduction
This compound, a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a potent antioxidant stabilizer for polymeric materials. Its unique chemical structure, featuring a sterically hindered secondary amine and a phenolic hydroxyl group, allows it to effectively mitigate the degradation of polymers initiated by heat, oxygen, and mechanical stress. This compound is particularly effective in protecting materials such as rubbers and plastics from thermo-oxidative degradation.[1]
The commercial form of the related antioxidant, TMQ, is often a complex mixture of oligomers, which contributes to its low volatility and long-term effectiveness as a heat-protection agent.[1] While much of the industrial application data pertains to the polymerized form of TMQ, the monomeric and specifically the 6-hydroxy derivative, demonstrates significant radical-scavenging activity.[2]
Mechanism of Action
This compound functions as a chain-breaking antioxidant. The degradation of most polymers proceeds via a free-radical chain reaction. The stabilizer donates a hydrogen atom from its hydroxyl or secondary amine group to reactive peroxy radicals (ROO•) and alkyl radicals (R•), thereby neutralizing them and terminating the degradation cycle. This process prevents the propagation of oxidative degradation, preserving the physical and mechanical properties of the polymer.[3]
The phenolic hydroxyl group is particularly effective at scavenging free radicals, a property that has also been noted in its biological applications for reducing oxidative stress.[4]
Below is a simplified representation of the antioxidant mechanism.
Applications
This compound and its related compounds are utilized as stabilizers in a variety of polymers, including:
-
Natural Rubber (NR) and Synthetic Rubbers such as Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and Chloroprene Rubber (CR).[5]
-
Polyolefins like Polypropylene (PP) and Polyethylene (PE).
-
Other Plastics where thermo-oxidative stability is crucial.
It is often used in the manufacturing of tires, hoses, belts, and other rubber products that are exposed to demanding environmental conditions.[6]
Quantitative Performance Data
The following tables present representative data on the performance of this compound as a stabilizer in common polymer formulations. This data is illustrative and may vary depending on the specific grade of polymer, processing conditions, and the presence of other additives.
Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP) Stabilized with this compound
| Stabilizer Concentration (wt%) | OIT at 200°C (minutes) |
| 0 (Unstabilized) | 3.5 |
| 0.1 | 25.8 |
| 0.2 | 48.2 |
| 0.5 | 95.7 |
Higher OIT values indicate greater resistance to thermo-oxidative degradation.[7][8]
Table 2: Mechanical Properties of Natural Rubber (NR) Before and After Accelerated Aging (72 hours at 100°C)
| Property | Unstabilized (Aged) | Stabilized with 0.2% this compound (Aged) |
| Tensile Strength Retention (%) | 45 | 85 |
| Elongation at Break Retention (%) | 30 | 75 |
Higher retention of mechanical properties indicates better stabilization.[9]
Table 3: Melt Flow Index (MFI) of Polyethylene (PE) after Multiple Extrusion Cycles
| Number of Extrusion Cycles | MFI of Unstabilized PE (g/10 min) | MFI of PE with 0.1% this compound (g/10 min) |
| 1 | 2.1 | 2.0 |
| 3 | 4.5 | 2.3 |
| 5 | 8.2 | 2.8 |
A stable MFI indicates less polymer chain scission and degradation during processing.[10][11]
Table 4: Color Stability (Yellowness Index) of a Light-Colored Polymer Formulation after UV Exposure (500 hours)
| Formulation | Yellowness Index (YI) |
| Unstabilized | 25.3 |
| Stabilized with 0.3% this compound | 8.7 |
Lower Yellowness Index indicates better color stability.[12]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound are provided below.
Determination of Oxidative Induction Time (OIT)
This method determines the resistance of a polymer to oxidative degradation at an elevated temperature in an oxygen atmosphere.
Apparatus: Differential Scanning Calorimeter (DSC)
Procedure (based on ISO 11357-6): [13]
-
A small sample (5-10 mg) of the polymer formulation is placed in an open aluminum pan.
-
The sample is heated in the DSC under a nitrogen atmosphere to the desired isothermal test temperature (e.g., 200°C for polypropylene).
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Evaluation of Mechanical Properties after Accelerated Aging
This protocol assesses the ability of the stabilizer to retain the mechanical integrity of the polymer after exposure to heat.
Apparatus: Tensile testing machine, aging oven.
Procedure (based on ASTM D3045): [14]
-
Prepare standardized test specimens (e.g., dumbbell-shaped) of the polymer formulations.
-
Measure the initial tensile strength and elongation at break of unaged specimens according to standard methods (e.g., ASTM D638 for plastics, ASTM D412 for rubber).[15]
-
Place a set of specimens in a circulating air oven at a specified temperature and for a defined duration (e.g., 100°C for 72 hours).
-
After aging, remove the specimens and allow them to cool to room temperature.
-
Measure the tensile strength and elongation at break of the aged specimens.
-
Calculate the percentage retention of these properties compared to the unaged samples.
Measurement of Melt Flow Index (MFI)
This method evaluates the effect of the stabilizer on the processability and degradation of the polymer during melt processing.
Apparatus: Melt Flow Indexer
Procedure (based on ASTM D1238): [10]
-
Dry the polymer granules to remove any moisture.
-
Preheat the MFI tester to the specified temperature for the polymer being tested.
-
Load a specified amount of the polymer into the heated barrel.
-
After a specified pre-heating time, apply a standard weight to the piston.
-
Allow the molten polymer to extrude through a standard die.
-
Collect and weigh the extrudate over a specific time interval.
-
Calculate the MFI in grams per 10 minutes.
-
To assess stabilizer efficiency, this procedure can be repeated after subjecting the polymer to multiple extrusion cycles.
Assessment of Color Stability
This protocol measures the change in color of a polymer formulation after exposure to UV light.
Apparatus: UV weathering chamber, spectrophotometer or colorimeter.
Procedure:
-
Prepare flat plaques of the polymer formulations.
-
Measure the initial color coordinates (e.g., CIE Lab*) and calculate the Yellowness Index (YI) using a spectrophotometer.[16]
-
Expose the plaques in a UV weathering chamber for a specified duration (e.g., 500 hours) under controlled conditions of light intensity, temperature, and humidity.
-
After exposure, remeasure the color coordinates and YI.
-
The change in YI indicates the degree of discoloration.
Conclusion
This compound is a highly effective stabilizer for a wide range of polymers, offering excellent protection against thermo-oxidative degradation. Its mechanism of action as a free radical scavenger helps to preserve the mechanical properties, processability, and appearance of polymer products. The protocols outlined in these notes provide a robust framework for researchers and scientists to evaluate its performance and optimize its use in various formulations.
References
- 1. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Summary of test methods for aging testing of polymer materials [en.starlitmedical.com]
- 3. Melt Flow Rate - Temeco [temeco.ch]
- 4. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Poly (1,2-dihydro-2,2,4-trimethylquinoline)-Application as a rubber antiaging agent_Chemicalbook [chemicalbook.com]
- 7. measurlabs.com [measurlabs.com]
- 8. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. How to Measure Melt Flow Index and Why is MFI Tester Important? [testronixinstruments.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 14. micomlab.com [micomlab.com]
- 15. polymersolutions.com [polymersolutions.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Efficacy Testing of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol, a dihydroquinoline derivative, has demonstrated significant potential as a potent antioxidant and anti-inflammatory agent.[1] Preclinical studies suggest its efficacy in mitigating cellular damage caused by oxidative stress and inflammation, primarily through the scavenging of free radicals and modulation of key signaling pathways such as Nrf2 and NF-κB.[1] These properties make it a promising candidate for further investigation in the context of diseases where oxidative stress and inflammation play a crucial pathogenic role, such as toxin-induced liver injury.[1]
This document provides detailed protocols for a panel of in vitro assays to rigorously evaluate the antioxidant and anti-inflammatory efficacy of this compound. The following application notes are designed to guide researchers in obtaining reproducible and reliable data to characterize the compound's mechanism of action.
Section 1: Antioxidant Efficacy Assessment
A critical aspect of this compound's biological activity is its antioxidant potential. The following assays are fundamental for quantifying its ability to neutralize free radicals and reduce oxidative species.
Application Note 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay
The DPPH assay is a widely used method to assess the free radical scavenging activity of a compound.[2][3] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured as a decrease in absorbance at 517 nm, is proportional to the antioxidant's scavenging activity.[4]
Experimental Protocol
dot
Caption: Workflow for the DPPH radical scavenging assay.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 1-100 µg/mL). Prepare similar dilutions for the positive control, ascorbic acid.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or standard to the respective wells.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test compound or standard. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.
Data Presentation
| Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |
| Control | (Value) | 0 |
| 1 | (Value) | (Value) |
| 10 | (Value) | (Value) |
| 25 | (Value) | (Value) |
| 50 | (Value) | (Value) |
| 100 | (Value) | (Value) |
| IC50 | (Value) |
Application Note 2: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle of the Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is carried out in an acidic medium (pH 3.6), where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm. The increase in absorbance is proportional to the antioxidant's reducing power.[2]
Experimental Protocol
dot
References
Application Notes and Protocols for Testing Dihydroquinoline Derivatives in Animal Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models of liver injury suitable for evaluating the therapeutic potential of dihydroquinoline derivatives. Detailed protocols for inducing liver injury, treatment administration, and subsequent analysis are provided to ensure reproducibility and aid in the design of preclinical studies.
Introduction to Dihydroquinoline Derivatives in Liver Injury
Dihydroquinoline derivatives are a class of heterocyclic compounds that have garnered significant interest for their potential therapeutic applications, largely attributed to their potent antioxidant and anti-inflammatory properties. In the context of liver injury, these compounds are investigated for their ability to mitigate cellular damage caused by oxidative stress and inflammation, common pathological features in various liver diseases. Their mechanism of action often involves the modulation of key signaling pathways, such as the NF-κB and Nrf2 pathways, which regulate the cellular response to inflammation and oxidative stress.
Animal Models of Liver Injury
The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic agents. The following models are widely used to mimic different aspects of human liver injury.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity
This model is a classic and highly reproducible method for inducing acute and chronic liver injury. CCl₄ is metabolized by cytochrome P450 in hepatocytes, leading to the formation of the highly reactive trichloromethyl free radical (•CCl₃). This radical initiates lipid peroxidation, disrupts cell membranes, and causes centrilobular necrosis and steatosis, mimicking toxic liver injury.
Acetaminophen (APAP)-Induced Liver Injury
APAP overdose is a leading cause of acute liver failure in humans.[1] This model is highly relevant for studying drug-induced liver injury (DILI). At high doses, the normal metabolic pathways of APAP become saturated, leading to its conversion into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) by cytochrome P450 enzymes. NAPQI depletes glutathione (GSH) stores and covalently binds to cellular proteins, causing mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[2]
Bile Duct Ligation (BDL)-Induced Cholestatic Liver Injury
This surgical model induces cholestasis, a condition characterized by the impairment of bile flow. The ligation of the common bile duct leads to the accumulation of bile acids within the liver, causing hepatocellular damage, inflammation, and fibrosis.[3] This model is particularly useful for studying cholestatic liver diseases and the associated fibrotic processes.
Data on the Efficacy of Dihydroquinoline Derivatives
The following tables summarize the quantitative data from studies evaluating the hepatoprotective effects of various dihydroquinoline derivatives in the CCl₄ and APAP-induced liver injury models.
Table 1: Efficacy of Dihydroquinoline Derivatives in CCl₄-Induced Liver Injury in Rats
| Compound | Dose | Administration Route | Key Biomarkers | Results | Reference |
| 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) | 25 mg/kg & 50 mg/kg | Oral | Serum ALT, AST, GGT | Dose-dependent and significant decrease in elevated enzyme levels compared to the CCl₄ group.[4] | [4] |
| Hepatic Antioxidant Enzymes (SOD, CAT, GPx, GR, GST) | Promoted normalization of antioxidant enzyme activities.[4] | [4] | |||
| 6,6'-methylene-bis(2,2,4-trimethyl-1,2-dihydroquinoline) (MTDQ) | Not specified in abstract | Not specified in abstract | Serum GOT | Decrease in serum GOT activities. |
Table 2: Efficacy of Dihydroquinoline Derivatives in APAP-Induced Liver Injury
| Compound | Animal Model | Dose | Administration Route | Key Biomarkers | Results | Reference |
| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Rats | 25 mg/kg & 50 mg/kg | Oral | Serum ALT, AST, ALP, Bilirubin, Cholesterol | Significant, dose-dependent reduction in all elevated markers compared to the APAP group.[2][5] | [2][5] |
| Dihydroquercetin (DHQ) | Mice | High Dose (not specified) | Not specified | Serum ALT, AST | Significantly attenuated the increase in serum ALT and AST levels. |
No specific quantitative data for the efficacy of dihydroquinoline derivatives in the Bile Duct Ligation (BDL) model were identified in the reviewed literature.
Experimental Protocols
Protocol 1: CCl₄-Induced Acute Liver Injury in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle)
-
Dihydroquinoline derivative of interest
-
Appropriate vehicle for the test compound (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles
-
Syringes and needles for injection
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes
-
Formalin (10%) and phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Control Group: Receives only the vehicles.
-
CCl₄ Group: Receives CCl₄ and the vehicle for the test compound.
-
Treatment Group(s): Receives CCl₄ and the dihydroquinoline derivative at different doses.
-
Positive Control Group (Optional): Receives CCl₄ and a known hepatoprotective agent (e.g., silymarin).
-
-
Induction of Liver Injury: Prepare a 50% (v/v) solution of CCl₄ in olive oil or corn oil. Administer a single intraperitoneal (i.p.) injection of the CCl₄ solution at a dose of 1 mL/kg body weight.
-
Treatment Administration: Administer the dihydroquinoline derivative or its vehicle orally (by gavage) or via i.p. injection. Treatment can be given as a pre-treatment (before CCl₄ administration), concurrently, or as a post-treatment. A common regimen is to administer the compound 1 hour before and 6 hours after CCl₄ injection.
-
Sample Collection: 24 to 48 hours after CCl₄ administration, anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes for serum separation.
-
Tissue Collection: Perfuse the liver with ice-cold PBS. Excise the liver, weigh it, and fix a portion in 10% formalin for histopathology. Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for biochemical and molecular analyses.
-
-
Analysis:
-
Serum Biochemistry: Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin.
-
Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and the activity of antioxidant enzymes (e.g., Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)) in liver homogenates.
-
Molecular Analysis: Analyze the expression of inflammatory and fibrotic markers (e.g., TNF-α, IL-6, TGF-β, α-SMA) using techniques like qPCR or Western blotting.
-
Protocol 2: APAP-Induced Acute Liver Injury in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
Warm sterile saline
-
Dihydroquinoline derivative of interest
-
Other materials as listed in Protocol 1.
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before APAP administration to enhance its toxicity, but allow free access to water.
-
Induction of Liver Injury: Prepare a suspension of APAP in warm sterile saline. Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-500 mg/kg body weight.
-
Treatment Administration: Administer the dihydroquinoline derivative as described in Protocol 1. Post-treatment (e.g., 1-2 hours after APAP) is a clinically relevant approach.
-
Sample Collection: 6 to 24 hours after APAP administration, collect blood and liver tissue as described in Protocol 1.
-
Analysis: Perform the same analyses as outlined in Protocol 1.
Protocol 3: Bile Duct Ligation (BDL)-Induced Cholestatic Liver Injury in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Anesthetic (e.g., isoflurane)
-
Dihydroquinoline derivative of interest
-
Other materials as listed in Protocol 1.
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1. Include a "Sham" group that will undergo the surgical procedure without bile duct ligation.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the liver and the common bile duct.
-
In the BDL group, carefully isolate the common bile duct and ligate it in two places with silk sutures. The duct may be cut between the two ligatures.
-
In the Sham group, isolate the common bile duct but do not ligate it.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Treatment Administration: Begin administration of the dihydroquinoline derivative or vehicle on the day of surgery or the following day and continue for the duration of the study (typically 7 to 28 days).
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue as described in Protocol 1.
-
Analysis:
-
Serum Biochemistry: In addition to liver enzymes, measure total bilirubin and bile acids.
-
Histopathology: In addition to H&E staining, use Masson's trichrome or Sirius red staining to assess the degree of fibrosis.
-
Fibrosis Markers: Measure hydroxyproline content in the liver as a quantitative marker of collagen deposition. Analyze the expression of fibrotic genes (e.g., Collagen I, α-SMA, TIMP-1).
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Dihydroquinoline derivatives often exert their hepatoprotective effects by modulating the NF-κB and Nrf2 signaling pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation. In response to stimuli like oxidative stress or inflammatory cytokines, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dihydroquinolines may inhibit this pathway, thereby reducing the inflammatory response.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is kept inactive in the cytoplasm by Keap1. Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing it to move to the nucleus and induce the expression of antioxidant and cytoprotective genes. Dihydroquinolines may activate this pathway, enhancing the cellular defense against oxidative damage.
References
- 1. Acetaminophen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Techniques for Assessing the Anti-inflammatory Properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can contribute to a variety of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response, regulating the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase (COX) and nitric oxide synthase (NOS).[1][2]
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol, a dihydroquinoline derivative, has demonstrated significant antioxidant and anti-inflammatory properties.[3] Research indicates that this compound can mitigate liver injury by scavenging free radicals, reducing oxidative stress, and downregulating the expression of pro-inflammatory cytokines and the transcription factor NF-κB.[3][4][5] These effects lead to a decrease in inflammation and caspase-dependent apoptosis.[5][6]
These application notes provide a comprehensive guide with detailed protocols for the systematic evaluation of the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation.
Key Inflammatory Signaling Pathways
Understanding the molecular pathways that mediate inflammation is crucial for assessing the mechanism of action of potential anti-inflammatory compounds.
1. NF-κB Signaling Pathway The NF-κB pathway is a primary regulator of inflammatory responses.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins.[7][8] This releases NF-κB, allowing it to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes.[9][10]
2. MAPK Signaling Pathway The MAPK signaling pathways are crucial for converting extracellular signals into cellular responses, including inflammation.[2] The three main MAPK families implicated in inflammation are ERK, JNK, and p38.[11] These kinases are activated by a three-tiered cascade involving a MAPKKK, a MAPKK, and the MAPK itself. Once activated, MAPKs phosphorylate various transcription factors, such as AP-1, leading to the expression of inflammatory mediators.[12]
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|72107-05-2 [benchchem.com]
- 4. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. purformhealth.com [purformhealth.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 12. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
Application Notes: The Role of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (DHQ) and its derivatives in the field of neuroprotection. The information presented is collated from recent preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this class of compounds.
Introduction
This compound, a synthetic antioxidant, has garnered significant attention for its potential therapeutic applications in neurological disorders characterized by oxidative stress, inflammation, and apoptosis. Its chemical structure allows for potent free radical scavenging and modulation of key cellular signaling pathways involved in neuronal survival and death.
Mechanism of Action
The neuroprotective effects of DHQ and its analogs are multifactorial, primarily revolving around the mitigation of cellular stress and inflammatory responses.
-
Antioxidant Properties: DHQ directly scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system. It has been shown to upregulate the expression of antioxidant enzymes through the activation of transcription factors such as Nrf2 and Foxo1.[1][2]
-
Anti-inflammatory Effects: The compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[1][2] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[3]
-
Anti-apoptotic Activity: DHQ has been demonstrated to inhibit programmed cell death (apoptosis) by reducing the activity of key executioner enzymes like caspases and preventing DNA fragmentation in neurons.[1][2]
Data Presentation
The following tables summarize key quantitative findings from in vivo studies, providing a clear comparison of the efficacy of DHQ and its derivatives in various models of neurological damage.
Table 1: Neuroprotective Effects of DHQ in a Rat Model of Cerebral Ischemia/Reperfusion [1][2]
| Biomarker | Pathological Change in Ischemia/Reperfusion | Effect of DHQ Treatment (50 mg/kg) |
| S100B Protein (Marker of brain injury) | ↑ Increased | ↓ Normalized |
| 8-hydroxy-2-deoxyguanosine (Oxidative DNA damage) | ↑ Increased | ↓ Decreased |
| 8-isoprostane (Lipid peroxidation marker) | ↑ Increased | ↓ Decreased |
| Myeloperoxidase Activity (Neutrophil infiltration) | ↑ Increased | ↓ Decreased |
| Caspase Activity (Apoptosis marker) | ↑ Increased | ↓ Decreased |
| DNA Fragmentation (Apoptosis marker) | ↑ Increased | ↓ Decreased |
Table 2: Effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a Rat Model of Parkinson's Disease [3][4][5]
| Parameter | Pathological Change with Rotenone | Effect of HTHQ Treatment (25 mg/kg) | Effect of HTHQ Treatment (50 mg/kg) |
| 8-isoprostane | ↑ Increased | ↓ Significantly Decreased | ↓ Significantly Decreased |
| Lipid Oxidation Products | ↑ Increased | ↓ Significantly Decreased | ↓ Significantly Decreased |
| Protein Oxidation Products | ↑ Increased | ↓ Significantly Decreased | ↓ Significantly Decreased |
| Il1b mRNA (Striatum) | ↑ Increased | ↓ Decreased | ↓ More Significantly Decreased |
| Tnf mRNA (Striatum) | ↑ Increased | ↓ Decreased | ↓ More Significantly Decreased |
| Nfkb2 mRNA (Striatum) | ↑ Increased | ↓ Decreased | ↓ More Significantly Decreased |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of DHQ in neuroprotection.
In Vivo Models
a) Cerebral Ischemia/Reperfusion (CIR) in Rats This model is used to simulate stroke.
-
Anesthesia: Anesthetize adult male Wistar rats with an appropriate anesthetic agent.
-
Surgical Procedure: Make a midline cervical incision and carefully expose both common carotid arteries (CCAs).
-
Induction of Ischemia: Occlude both CCAs using atraumatic clips for a defined period (e.g., 30 minutes) to induce global cerebral ischemia.
-
Reperfusion: Remove the clips to allow blood flow to resume.
-
Drug Administration: Administer DHQ (e.g., 50 mg/kg, intraperitoneally) daily for a specified duration (e.g., 3 days) following the procedure.
-
Sham Control: Sham-operated animals should undergo the same surgical procedure without the occlusion of the CCAs.
b) Rotenone-Induced Model of Parkinson's Disease in Rats This model recapitulates key pathological features of Parkinson's disease.
-
Animal Preparation: Use adult male Wistar rats.
-
Rotenone Administration: Administer rotenone (e.g., 2.5 mg/kg/day) subcutaneously or via an osmotic minipump for a period of 14-28 days to induce dopaminergic neurodegeneration.
-
Drug Administration: Co-administer DHQ or its derivatives at various doses (e.g., 25 and 50 mg/kg) with rotenone.
-
Control Groups: Include a vehicle control group and a group receiving only the test compound.
-
Behavioral Assessment: Conduct motor function tests (e.g., rotarod, open field) to assess the progression of Parkinsonian symptoms.
Histopathological Analysis
a) Hematoxylin and Eosin (H&E) Staining For the general assessment of brain tissue morphology.
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde and embed the brains in paraffin.
-
Sectioning: Cut 5 µm thick coronal sections.
-
Staining:
-
Deparaffinize and rehydrate sections.
-
Stain with Harris hematoxylin for 5 minutes.
-
Rinse with water.
-
Differentiate with 0.3% acid alcohol.
-
"Blue" the sections in Scott's tap water substitute.
-
Counterstain with eosin for 2 minutes.
-
-
Mounting: Dehydrate, clear in xylene, and mount with a coverslip.
Biochemical and Molecular Assays
a) Enzyme-Linked Immunosorbent Assay (ELISA) for S100B To quantify a biomarker of brain injury.
-
Sample Preparation: Prepare brain tissue homogenates or collect serum.
-
Assay Procedure: Use a commercial rat S100B ELISA kit and follow the manufacturer's protocol.
-
Data Analysis: Measure absorbance at 450 nm and calculate S100B concentration from a standard curve.
b) Quantitative Real-Time PCR (qRT-PCR) For the analysis of gene expression.
-
RNA Extraction: Isolate total RNA from brain tissue using a suitable reagent like TRIzol.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR: Perform real-time PCR using SYBR Green chemistry and primers for target genes (e.g., Il1b, Tnf, Nfkb2) and a housekeeping gene (e.g., β-actin).
-
Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
c) TUNEL Assay for Apoptosis Detection To visualize DNA fragmentation in apoptotic cells.
-
Tissue Preparation: Use paraffin-embedded brain sections.
-
Permeabilization: Treat sections with Proteinase K.
-
Labeling: Incubate sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP) for 1 hour at 37°C.
-
Visualization: Mount with a DAPI-containing medium and visualize using a fluorescence microscope.
d) Caspase Activity Assay To measure the activity of apoptosis-executing enzymes.
-
Lysate Preparation: Prepare cytosolic extracts from brain tissue.
-
Assay: Use a fluorometric or colorimetric assay kit for a specific caspase (e.g., caspase-3) according to the manufacturer's instructions.
-
Measurement: Read the fluorescence or absorbance on a plate reader.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by DHQ in neuroprotection.
Experimental Workflow
Caption: A typical experimental workflow for evaluating DHQ.
Logical Relationships
Caption: The logical flow from DHQ administration to neuroprotection.
References
- 1. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. The rat rotenone model reproduces the abnormal pattern of central catecholamine metabolism found in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. elkbiotech.com [elkbiotech.com]
Unveiling the Guardian of the Cell: Protocols for Studying the Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[2][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[4][5] These genes encode a vast array of cytoprotective proteins, including antioxidant enzymes, detoxification enzymes, and proteins involved in inflammation and proteostasis.[4][6]
Given its central role in cellular protection, the Nrf2 signaling pathway has emerged as a critical therapeutic target for a multitude of diseases characterized by oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.[6][7] Therefore, robust and reliable methods to study the modulation of this pathway are indispensable for both basic research and drug development.
This document provides detailed protocols for key experiments designed to assess the effect of compounds on the Nrf2 signaling pathway. It includes methods for evaluating Nrf2 activation, its nuclear translocation, and the subsequent expression of its target genes. Furthermore, quantitative data on the effects of known Nrf2 modulators are presented to serve as a benchmark for experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data on the effects of various compounds on the Nrf2 signaling pathway, providing a clear comparison for experimental planning and validation.
Table 1: Effects of Nrf2 Activators on Nrf2 Nuclear Translocation and Target Gene Expression
| Compound | Cell Type | Concentration | Fold Increase in Nuclear Nrf2 | Fold Increase in Nqo1 mRNA | Fold Increase in Hmox1 mRNA | Reference |
| tBHQ | Primary Cortical Neurons | 25 µM | Not specified | Not specified | Not specified | [8] |
| MIND4-17 | Primary Murine Retinal Ganglion Cells | 0.1-2 µM | Not specified | Concentration-dependent Increase | Concentration-dependent Increase | [1] |
| Celastramycin A | Human Pulmonary Artery Smooth Muscle Cells | 1 µM | ~2.50 | Significant Increase | Significant Increase | |
| Sulforaphane | Not specified | Not specified | Not specified | Widely studied Nrf2 inducer | Widely studied Nrf2 inducer | [9] |
Table 2: Effects of Nrf2 Inhibitors on Nrf2-Dependent Gene Expression
| Compound | Mechanism of Action | Effect on Nrf2 Activity | Reference |
| ML385 | Binds to the Neh1 domain of Nrf2, preventing its binding to ARE | Blocks the transcription of Nrf2-dependent genes | [2] |
| Zafirlukast | Inhibitor of the Keap1-Nrf2 interaction | Identified as an inhibitor | [10] |
| Dutasteride | Inhibitor of the Keap1-Nrf2 interaction | Identified as an inhibitor | [10] |
| Ketoconazole | Inhibitor of the Keap1-Nrf2 interaction | Identified as an inhibitor | [10] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: The Nrf2 signaling pathway under basal and stress conditions.
Caption: A general experimental workflow for investigating Nrf2 pathway modulation.
Experimental Protocols
Western Blot for Nrf2 Nuclear Translocation
This protocol details the detection and quantification of Nrf2 protein in nuclear extracts, a key indicator of its activation.[8]
Materials:
-
Cell culture reagents
-
Test compound and positive control (e.g., tBHQ)
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-α-tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the test compound or a positive control for the desired time. Include a vehicle-treated control.
-
Cell Lysis and Fractionation: After treatment, wash cells with ice-cold PBS and harvest. Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each nuclear extract onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure the purity of the nuclear fractions, probe separate blots with antibodies against Lamin B1 (nuclear marker) and α-tubulin (cytoplasmic marker).
-
Quantify the band intensities using image analysis software. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation.[8]
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This method quantifies the mRNA expression levels of Nrf2 target genes, providing direct evidence of Nrf2 transcriptional activity.[8]
Materials:
-
Treated cells (from the same experiment as Western blot if possible)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest treated cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
Perform qPCR using a real-time PCR detection system.
-
-
Data Analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method.[8]
-
Normalize the expression of the target genes to the housekeeping gene.
-
Compare the normalized expression in treated samples to the vehicle-treated control to determine the fold induction.
-
ARE-Luciferase Reporter Gene Assay
This cell-based assay is a common method to quantify the transcriptional activity of Nrf2.[8][11]
Materials:
-
Cells suitable for transfection (e.g., HepG2, HEK293T)
-
ARE-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Test compound and positive control
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Plating and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound or a positive control. Incubate for another 18-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Calculate the fold increase in Nrf2 transcriptional activity by comparing the normalized luciferase activity of treated cells to that of the vehicle-treated control cells.[8]
-
Immunofluorescence for Nrf2 Nuclear Translocation
This technique provides a visual confirmation of Nrf2's movement from the cytoplasm to the nucleus upon activation.[1][12]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Test compound and positive control
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the test compound or a positive control.
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and observe the subcellular localization of Nrf2 (green fluorescence) in relation to the nucleus (blue fluorescence from DAPI). An increase in the co-localization of Nrf2 and DAPI signals indicates nuclear translocation.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 6. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common industrial and laboratory-scale synthesis involves the acid-catalyzed condensation of p-aminophenol with acetone or its derivatives, such as diacetone alcohol or mesityl oxide.[1] This reaction is a variation of the Combes quinoline synthesis.
Q2: What are the main challenges encountered during this synthesis?
Researchers often face challenges with low yields of the desired monomeric product and the formation of significant amounts of polymeric byproducts.[2][3] The condensation reaction to form the monomer can be slow, while the subsequent acid-catalyzed polymerization of the monomer is often faster, leading to a mixture of monomer, dimers, trimers, and other oligomers.[2] Controlling the reaction temperature is also critical, as the reaction can be exothermic.[4]
Q3: How can I improve the monomer yield and reduce polymer formation?
Improving the yield of the monomeric this compound requires careful selection of catalysts and optimization of reaction conditions. Strategies include:
-
Catalyst Selection: Utilizing highly efficient and selective catalysts can favor monomer formation. A combination of hydrogen fluoride (HF) and boron trifluoride (BF₃) has been reported to achieve higher monomer yields.[3] Heterogeneous catalysts, such as organosulfonic acid-functionalized silica, have also been explored to enhance selectivity.[5][6]
-
Reaction Temperature: Maintaining an optimal reaction temperature is crucial. The synthesis is typically conducted at elevated temperatures, for instance, between 80°C and 150°C when using an HF/BF₃ catalyst system.[3]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions has been shown to be an efficient procedure, particularly with certain catalysts like zinc triflate (Zn(OTf)₂).[4]
Q4: Are there alternative synthetic routes to this compound?
Yes, an alternative route involves the dealkylation of a precursor molecule, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin). This can be achieved by treating the ethoxyquin with a strong acid like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane.[7] Another method uses hydrobromic acid for the dealkylation.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Monomer | • Inefficient catalyst. • Suboptimal reaction temperature or time. • Rapid polymerization of the product. | • Switch to a more selective catalyst system, such as a combination of HF and BF₃ or a solid acid catalyst.[3][6] • Optimize the reaction temperature and duration. Monitor reaction progress using techniques like TLC or GC-MS. • Consider a solvent-free approach with a catalyst like zinc triflate, which has been shown to produce good yields.[4] |
| High Levels of Impurities (Polymer Formation) | • The polymerization reaction is faster than the monomer synthesis. • Prolonged reaction time or excessive temperature. • High catalyst concentration. | • Reduce the reaction time. The goal is to stop the reaction once the optimal monomer concentration is reached, before significant polymerization occurs. • Lower the reaction temperature to slow down the rate of polymerization. • Optimize the catalyst loading; a lower concentration may be sufficient for monomer formation without excessively promoting polymerization. |
| Reaction is Uncontrolled or Exothermic | • The condensation reaction can be exothermic. | • Ensure adequate cooling and temperature monitoring throughout the reaction. • For larger-scale reactions, consider the slow, controlled addition of one reactant to the other. |
| Difficulty in Catalyst Removal | • Use of homogeneous acid catalysts (e.g., HCl, H₂SO₄). | • Employ a heterogeneous (solid) catalyst, such as tungstophosphoric acid on γ-Al₂O₃ or functionalized silica, which can be easily removed by filtration.[6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Condensation of p-Aminophenol and Acetone
This protocol is a generalized procedure based on the common synthesis method.
Materials:
-
p-Aminophenol
-
Acetone
-
Catalyst (e.g., p-toluenesulfonic acid, zinc triflate, or fluoboric acid)
-
Solvent (optional, e.g., toluene)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask equipped with a reflux condenser and a stirrer, combine p-aminophenol and a 3 to 5 molar excess of acetone.
-
If using a solvent, add it to the flask.
-
Add the acid catalyst. The amount can range from 0.005 to 0.1 mole per mole of the aromatic amine.[3]
-
Heat the mixture to the desired temperature (e.g., 80-140°C) and stir for the specified time (e.g., 5-24 hours).[3][4] Monitor the reaction's progress via TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel.
Protocol 2: Dealkylation of 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
This protocol is based on the synthesis route involving the de-ethylation of ethoxyquin.[7]
Materials:
-
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Crushed ice
-
Sodium bicarbonate
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate
Procedure:
-
Dissolve 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in dichloromethane in a reaction flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add boron tribromide dropwise to the cooled solution.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for approximately 2 hours.
-
Carefully pour the reaction mixture into crushed ice to quench the reaction.
-
Adjust the pH to ~9 with sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the resulting residue by passing it through a short plug of silica gel.
Quantitative Data Summary
The following table summarizes various catalytic systems and their reported yields for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives.
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Hydrogen Fluoride (HF) and Boron Trifluoride (BF₃) | Aniline, Acetone Derivative | 80 - 150 | - | High Monomer Yield | Molar ratio of HF:BF₃ from 1:5 to 2:1.[3] |
| Zinc Triflate (Zn(OTf)₂) | Aniline, Acetone | Room Temp. | 22 | 70 - 80 | Solvent-free conditions. 5-10 mol% catalyst.[4] |
| Zinc Triflate (Zn(OTf)₂) | Aniline, Acetone | 70 | 11 | 70 - 80 | Solvent-free conditions.[4] |
| Organosulfonic Acid Silica Catalysts | Aniline, Acetone | - | - | High Selectivity | Heterogeneous catalyst, details on specific yield not provided.[5][6] |
| Boron Tribromide (BBr₃) | 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | -78 to 20 | 2 | - | Dealkylation route; specific yield not stated in abstract.[7] |
Visualizations
Reaction Mechanism Pathways
Two primary mechanistic pathways are proposed for the condensation of an aromatic amine (like p-aminophenol) with acetone.
Caption: Proposed reaction mechanisms for the synthesis.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the target compound via the condensation route.
Caption: General experimental workflow for synthesis.
References
- 1. This compound|72107-05-2 [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,2,4-TRIMETHYL-1,2-DIHYDRO-QUINOLIN-6-OL synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis of Dihydroquinoline Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydroquinoline derivatives is a cornerstone in the development of novel therapeutics and functional materials. However, the path to these valuable scaffolds is often fraught with challenges, from controlling highly reactive processes to purifying the final products. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of dihydroquinoline derivatives, enabling researchers to optimize their reactions and achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for problems that may arise during the synthesis of dihydroquinoline derivatives.
Issue 1: Low or No Yield of the Desired Dihydroquinoline Product
-
Question: My reaction is not producing the expected dihydroquinoline, or the yield is very low. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in dihydroquinoline synthesis can stem from various factors, including suboptimal reaction conditions, reactant purity, and inefficient workup. Here’s a systematic approach to troubleshooting:
-
Verify Reactant and Reagent Quality: Ensure that all starting materials, reagents, and solvents are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products. Flame-drying glassware before use is also recommended to eliminate any moisture.
-
Optimize Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity. If the reaction is sluggish, consider gradually increasing the temperature. Conversely, if you observe product decomposition or the formation of multiple side products, lowering the temperature might be beneficial.
-
Check Catalyst Activity: For catalyzed reactions, ensure the catalyst is active. If you are using a solid-supported catalyst, verify its loading and consider a fresh batch. For homogeneous catalysts, ensure proper activation if required.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and identify if the starting material is being consumed and if the product is being formed.
-
Efficient Workup and Purification: Losses during the workup and purification steps are a common cause of low yields. Ensure complete extraction of the product from the reaction mixture. During purification by column chromatography, choose an appropriate solvent system to achieve good separation.
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is producing a complex mixture of products, making the purification of the desired dihydroquinoline difficult. How can I minimize the formation of side products?
-
Answer: The formation of side products is a common challenge, particularly in classical methods like the Skraup and Doebner-von Miller syntheses which often involve harsh reaction conditions.
-
Tar Formation in Skraup Synthesis: The Skraup synthesis is notoriously exothermic and can lead to the formation of tar. To mitigate this, consider the following:
-
Use a Moderator: Adding a mild oxidizing agent like ferrous sulfate can help control the reaction's vigor.[1]
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[1]
-
Maintain Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots.[1]
-
-
Polymerization in Doebner-von Miller Synthesis: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction. To address this:
-
Oxidation to Quinoline: Dihydroquinolines can be sensitive to oxidation, leading to the formation of the corresponding quinoline as a byproduct. To prevent this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Acetal Formation: In reactions involving aldehydes and alcohol solvents, acetal formation can be a competing side reaction.[2] Switching to a non-alcoholic solvent or using a protecting group strategy for the aldehyde can circumvent this issue.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure dihydroquinoline derivative from the crude reaction mixture. What purification strategies are most effective?
-
Answer: The purification of dihydroquinoline derivatives can be challenging due to the presence of closely related impurities and colored byproducts.
-
Column Chromatography: This is the most common method for purification.
-
Solvent System Selection: A systematic trial-and-error approach to find the optimal eluent system is crucial. Start with a non-polar solvent and gradually increase the polarity.
-
Silica Gel Deactivation: For acid-sensitive dihydroquinolines, consider deactivating the silica gel by adding a small amount of a neutral or basic modifier (e.g., triethylamine) to the eluent.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: For liquid dihydroquinolines, distillation under reduced pressure can be an option, provided the compound is thermally stable.
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various dihydroquinoline derivatives, providing a comparative overview of different synthetic methodologies.
Table 1: Comparison of Catalysts for the Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinolinones [3]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iron Powder / HCl | Water | 100 | 0.5 | 72-88 |
| 2 | 5% Pd/C | Ethanol | RT | 12 | 93-98 |
| 3 | Triflic Acid | DCE | RT | 2 | 30-96 |
Table 2: Optimization of Reaction Conditions for Hydrazine-Catalyzed RCCOM [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Methanol | 140 | 12 | >95 | 72 |
| 2 | Ethanol | 140 | 12 | >95 | 80 |
| 3 | Isopropanol | 140 | 12 | >95 | 86 |
| 4 | Isopropanol | 120 | 12 | 85 | 75 |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinolinones via Reductive Cyclization [3]
-
To a solution of the 2-nitrochalcone (1 mmol) in a suitable solvent (e.g., ethanol or acetic acid), add iron powder (5 mmol).
-
Add concentrated hydrochloric acid (0.5 mL) dropwise while stirring.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.
-
After completion (typically 30 minutes), cool the reaction mixture to room temperature and filter off the iron residues.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) [2]
-
To a pressure tube, add the N-prenylated 2-aminobenzaldehyde (1 mmol), the hydrazine catalyst (10 mol%), and the solvent (e.g., isopropanol).
-
Seal the tube and heat the reaction mixture to 140 °C for 12 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,2-dihydroquinoline.
Visualizing Reaction Pathways and Workflows
Troubleshooting Workflow for Low Yield
This diagram outlines a systematic approach to diagnosing and resolving low-yield issues in dihydroquinoline synthesis.
Caption: A decision tree for troubleshooting low yields.
General Synthetic Pathway for Dihydroquinolines via Intramolecular Cyclization
This diagram illustrates a generalized intramolecular cyclization approach for the synthesis of dihydroquinoline derivatives.
Caption: A generalized intramolecular cyclization pathway.
This technical support guide provides a starting point for addressing common challenges in the synthesis of dihydroquinoline derivatives. For more specific issues, consulting the primary literature for analogous transformations is highly recommended.
References
stability issues of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a phenolic antioxidant, can be influenced by several factors, including:
-
pH: Phenolic compounds are often susceptible to degradation in neutral to alkaline conditions.[1][2][3][4] Acidic conditions may offer greater stability, though this is compound-specific.
-
Temperature: Elevated temperatures can accelerate degradation pathways such as oxidation.[5][6]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxygen: As an antioxidant, the compound is prone to oxidation, especially in the presence of oxygen.
-
Solvent: The choice of solvent can impact solubility and stability.
Q2: I've observed a color change in my stock solution of this compound. What could be the cause?
A2: A color change, such as the development of a yellow or brownish hue, is a common indicator of degradation, likely due to oxidation. The phenolic hydroxyl group on the dihydroquinoline ring is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. To mitigate this, it is recommended to prepare fresh solutions and store them protected from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon).
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A3: For optimal stability, consider the following best practices:
-
Solvent Selection: Use a high-purity, degassed solvent. For many applications, ethanol or DMSO are suitable choices.
-
pH Control: If using an aqueous buffer, a slightly acidic pH may enhance stability. However, the optimal pH should be determined experimentally for your specific application.
-
Low Temperature Storage: Store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to prevent light exposure.
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas (nitrogen or argon) before sealing the container to minimize exposure to oxygen.
Q4: My experimental results are inconsistent when using this compound. Could this be a stability issue?
A4: Inconsistent results can indeed be a symptom of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability. It is crucial to ensure that the compound is stable under your specific experimental conditions (e.g., cell culture media, incubation time and temperature). Consider performing a preliminary experiment to assess its stability in your experimental matrix.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common stability-related issues during your experiments.
Issue 1: Unexpected Peaks in HPLC Analysis
-
Symptom: Appearance of new, unexpected peaks in the HPLC chromatogram of your sample compared to a freshly prepared standard.
-
Potential Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks to gain clues about the degradation products.
-
Perform a Forced Degradation Study: Intentionally expose the compound to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.[7][8][9] This can help confirm if the unexpected peaks are indeed degradants.
-
Optimize Storage and Handling: Review your solution preparation and storage procedures based on the recommendations in the FAQs.
-
Evaluate Experimental Conditions: Assess if any components of your experimental buffer or media could be contributing to the degradation.
-
Issue 2: Loss of Biological Activity
-
Symptom: A freshly prepared solution of this compound shows the expected biological effect, but older solutions do not.
-
Potential Cause: The compound is degrading over time, leading to a decrease in the concentration of the active molecule.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to ensure consistent activity.
-
Conduct a Time-Course Stability Study: Analyze the concentration of the compound in your experimental medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under the same conditions as your biological assay. This will help determine its stability window.
-
Incorporate a Positive Control: Use a well-established, stable antioxidant in parallel to ensure that the assay itself is performing correctly.
-
Experimental Protocols
Protocol 1: General Stability Assessment Using UV-Vis Spectrophotometry
This protocol provides a basic method for assessing the stability of this compound in a given solvent system over time.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, buffered solution)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Amber glass vials
Methodology:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Immediately after preparation (T=0), record the UV-Vis spectrum of the solution to determine the wavelength of maximum absorbance (λmax).
-
Aliquot the solution into several amber vials and store them under the desired conditions (e.g., different temperatures, light/dark).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and record its UV-Vis spectrum.
-
Monitor for changes in the absorbance at λmax and the appearance of new peaks, which would indicate degradation.
Data Presentation:
| Time (hours) | Absorbance at λmax | % Remaining |
| 0 | [Record Value] | 100% |
| 1 | [Record Value] | [Calculate %] |
| 2 | [Record Value] | [Calculate %] |
| 4 | [Record Value] | [Calculate %] |
| 8 | [Record Value] | [Calculate %] |
| 24 | [Record Value] | [Calculate %] |
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to understand the degradation pathways of this compound under various stress conditions.[10] This is essential for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or PDA)
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period. Neutralize before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 70°C) for a defined period. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze all samples by a validated HPLC method to determine the percentage of degradation and the profile of degradation products.
Data Presentation:
| Stress Condition | Incubation Time | Incubation Temperature | % Degradation | Number of Degradation Peaks |
| 0.1 M HCl | [e.g., 24h] | [e.g., 60°C] | [Calculate %] | [Count Peaks] |
| 0.1 M NaOH | [e.g., 24h] | [e.g., 60°C] | [Calculate %] | [Count Peaks] |
| 3% H₂O₂ | [e.g., 24h] | Room Temp | [Calculate %] | [Count Peaks] |
| Thermal | [e.g., 48h] | [e.g., 70°C] | [Calculate %] | [Count Peaks] |
| Photolytic | [e.g., 8h] | Room Temp | [Calculate %] | [Count Peaks] |
Visualizations
Signaling Pathway
The antioxidant and anti-inflammatory effects of this compound are, in part, mediated through the modulation of the Nrf2 and NF-κB signaling pathways.[11]
Caption: Antioxidant and anti-inflammatory signaling pathways modulated by the compound.
Experimental Workflow
A typical workflow for assessing the stability of this compound.
Caption: A generalized workflow for a stability study of the compound.
Troubleshooting Logic
A logical diagram to troubleshoot unexpected experimental outcomes.
Caption: A troubleshooting flowchart for inconsistent experimental results.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies | Semantic Scholar [semanticscholar.org]
- 7. seejph.com [seejph.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. This compound|72107-05-2 [benchchem.com]
Technical Support Center: Optimizing 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (DHQ) for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
This compound, also known as DHQ, is a potent antioxidant and anti-inflammatory compound.[1] Its primary mechanism of action involves scavenging free radicals and reducing oxidative stress.[1] It has been shown to modulate key signaling pathways, including the Nrf2 and NF-κB pathways, to exert its protective effects.[1][2][3]
Q2: What is a typical starting dosage range for in vivo studies in rodents?
Based on published studies in rat models of liver injury and Parkinson's disease, effective doses of DHQ and its derivatives have been reported in the range of 25 mg/kg to 50 mg/kg administered orally.[3][4][5] For the related compound 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ), doses between 50-400 mg/kg have been used to assess toxicity, with teratogenic effects observed at 100 mg/kg and higher in pregnant rats.[6][7] Therefore, a starting dose in the lower end of the efficacious range (e.g., 10-25 mg/kg) is recommended for initial dose-finding studies.
Q3: What are the key pharmacokinetic parameters to consider for DHQ?
Direct pharmacokinetic data for this compound is limited. However, studies on the related compound 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ) in rats provide valuable insights. After oral administration, TMDHQ is readily absorbed from the gastrointestinal tract and distributes throughout the body.[6] A key finding is that this compound (DHQ) is a major metabolite of TMDHQ.[6] One study reported a long half-life of 53.3 hours for TMDHQ in rats, suggesting that less frequent dosing might be possible.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or No Efficacy Observed
Q: We are not observing the expected antioxidant or anti-inflammatory effects of DHQ in our in vivo model. What could be the issue?
Possible Causes and Solutions:
-
Suboptimal Dosage: The selected dose may be too low to elicit a significant biological response. It is crucial to perform a dose-response study to determine the optimal effective dose for your specific animal model and disease state.
-
Poor Bioavailability: The formulation and vehicle used for administration can significantly impact the absorption of DHQ, which is a relatively hydrophobic compound.
-
Timing of Administration: The timing of DHQ administration relative to the induction of the disease model is critical. For prophylactic studies, administration should occur before the insult. For therapeutic studies, the timing should be based on the progression of the pathology.
-
Compound Stability: Ensure the compound is properly stored and the formulation is prepared fresh before each administration to avoid degradation.
Issue 2: Adverse Effects or Toxicity Observed
Q: We are observing unexpected adverse effects in our animals at higher doses of DHQ. How can we mitigate this?
Possible Causes and Solutions:
-
Dose is Too High: The administered dose may be approaching the toxic threshold. Studies on the related compound TMDHQ have shown teratogenic effects at doses of 100 mg/kg and higher in rats.[6][7] It is essential to conduct a maximum tolerated dose (MTD) study to establish the safe upper limit for your experimental conditions.
-
Vehicle-Related Toxicity: The vehicle used for administration could be contributing to the observed toxicity. Some vehicles, especially at high concentrations or with repeated administration, can cause adverse effects.
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to aspiration, esophageal injury, or stress, which can manifest as adverse effects.[3][4][6][8] Ensure that personnel are properly trained and use appropriate gavage needle sizes and techniques.
Experimental Protocols
Protocol 1: Dose-Response Study for Oral Administration in Rats
This protocol outlines a general procedure to determine the effective dose range of this compound.
-
Animal Model: Select a relevant in vivo model of oxidative stress or inflammation.
-
Group Allocation: Randomly assign animals to a minimum of five groups (n=8-10 animals per group):
-
Vehicle Control
-
Low Dose DHQ (e.g., 10 mg/kg)
-
Mid Dose DHQ (e.g., 25 mg/kg)
-
High Dose DHQ (e.g., 50 mg/kg)
-
Positive Control (a known effective compound for the model)
-
-
Formulation Preparation: Prepare the DHQ formulation in a suitable vehicle (see Table 2). Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Administration: Administer the assigned treatment orally via gavage once daily for the duration of the study. The volume should be based on the animal's body weight (typically 5-10 mL/kg for rats).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, and measure body weight regularly.
-
Endpoint Analysis: At the end of the study, collect relevant tissues and blood samples to assess biomarkers of efficacy (e.g., markers of oxidative stress, inflammatory cytokines) and toxicity (e.g., liver enzymes, kidney function markers).
-
Data Analysis: Analyze the data to determine the dose that produces the desired therapeutic effect with minimal to no toxicity.
Data Presentation
Table 1: Summary of In Vivo Dosages from Literature
| Compound | Species | Model | Route of Administration | Effective Dose Range | Reference(s) |
| This compound (DHQ) | Rat | Acetaminophen-induced liver injury | Oral | 25-50 mg/kg | [4] |
| This compound (DHQ) | Rat | CCl4-induced liver injury | Intragastric | 50 mg/kg | [5] |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Rat | Rotenone-induced Parkinson's | Oral | 25-50 mg/kg | [9] |
| 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ) | Rat | Prenatal toxicity | Oral | 100-400 mg/kg (toxic) | [6][7] |
Table 2: Recommended Vehicles for Oral Administration of Hydrophobic Compounds
| Vehicle | Properties | Considerations |
| Corn Oil | An edible oil that can dissolve highly hydrophobic compounds. | Can have physiological effects and may not be suitable for all studies.[1] |
| 0.5% Carboxymethyl cellulose (CMC) | A common, well-tolerated suspending agent for oral formulations. | May require a surfactant (e.g., Tween 80) to improve suspension of highly hydrophobic compounds. |
| 1% Starch Solution | A simple and widely used vehicle for oral administration in rodents. | May not be suitable for compounds that are prone to hydrolysis. |
| Polyethylene glycol (PEG) 300/400 | A water-miscible solvent that can dissolve a wide range of compounds. | Can have laxative effects at high concentrations. |
| Dimethyl sulfoxide (DMSO) | A powerful solvent, but should be used with caution due to its potential to have biological effects.[1] | Typically used in low concentrations (e.g., <10%) in combination with other vehicles.[1] |
Mandatory Visualizations
Signaling Pathways
Caption: DHQ's dual mechanism of action on NF-κB and Nrf2 pathways.
Experimental Workflow
Caption: Workflow for optimizing DHQ dosage in in vivo studies.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for inconsistent in vivo results with DHQ.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. instechlabs.com [instechlabs.com]
- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.fsu.edu [research.fsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a hydrophobic compound, which means it has poor solubility in aqueous solutions.[1][2] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.[2]
Q2: I am observing precipitation when I dilute my stock solution of this compound into my aqueous experimental buffer. What is happening?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. When the concentrated organic stock solution is introduced into an aqueous buffer, the compound is no longer in a favorable solvent environment and precipitates out of the solution.
Q3: What is the recommended maximum concentration of DMSO in cell culture experiments?
To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[3][4][5][6][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q4: Can I use other organic solvents besides DMSO?
Yes, other water-miscible organic solvents like ethanol can be used. However, the compatibility of any solvent with your specific experimental system must be validated. Ethanol, for example, can also be toxic to cells at higher concentrations.
Troubleshooting Guide: Compound Precipitation
If you are experiencing precipitation of this compound during your experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing compound precipitation.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mM) | Notes |
| DMSO | 25 | User Determined | User Determined | High solubility expected. |
| Ethanol | 25 | User Determined | User Determined | Good solubility expected. |
| PBS (pH 7.4) | 25 | User Determined | User Determined | Poor solubility expected. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Experimental Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your experimental buffer.[8][9]
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a serial dilution of the DMSO stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add your aqueous experimental buffer to each well.
-
Transfer a small, equal volume of each concentration from the DMSO serial dilution plate to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The concentration at which a sharp increase in absorbance/turbidity is observed represents the approximate kinetic solubility limit.
Caption: Workflow for determining the kinetic solubility of the compound.
Signaling Pathway
This compound has been reported to exert its antioxidant effects by modulating the Keap1-Nrf2 signaling pathway.[10] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or antioxidants like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.
Caption: The Keap1-Nrf2 signaling pathway activated by antioxidants.
References
- 1. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|72107-05-2 [benchchem.com]
Technical Support Center: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (herein referred to as the compound) in animal studies. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity in our animal model at doses previously reported to be safe. What could be the cause?
A1: Several factors could contribute to unexpected toxicity. Firstly, it is crucial to distinguish between this compound and its parent monomer, 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ). Studies on TMDHQ have shown significant toxicity, including teratogenic effects in rats at doses of 100 mg/kg and higher[1]. Ensure your test article is the correct compound. Secondly, the purity of the compound can be a factor. Impurities from synthesis may have their own toxicological profiles. Finally, consider the animal species, strain, and health status, as these can influence susceptibility to adverse effects.
Q2: What are the known teratogenic effects of related compounds in rats?
A2: Studies on the parent monomer, TMDHQ, administered orally to pregnant rats during organogenesis, have demonstrated teratogenic effects at doses of 100 mg/kg and higher.[1] Observed effects included cleft palate, wavy ribs, kyphoscoliosis, exencephaly, external hydrocephalus, hydronephrosis, and renal hypoplasia[1]. This compound and its metabolites were found to cross the placenta and accumulate in fetal tissues, with the highest concentration in the kidneys[1].
Q3: Is there any evidence of carcinogenicity for this class of compounds?
A3: A 2-year dermal carcinogenicity study on the parent monomer, TMDHQ, conducted by the National Toxicology Program (NTP), showed some evidence of carcinogenic activity in male F344/N rats. Based on this, TMDHQ is classified as having a moderate hazard for carcinogenicity.
Q4: What is the primary mechanism of action for the hepatoprotective effects of this compound?
A4: The primary mechanism is attributed to its potent antioxidant properties. The compound scavenges free radicals and reduces oxidative stress.[2] It has been shown to modulate the Nrf2 signaling pathway, which leads to the activation of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[2] By mitigating oxidative stress, it also downregulates the expression of pro-inflammatory cytokines and the transcription factor NF-κB, thereby reducing inflammation and caspase-dependent apoptosis.[2][3]
Q5: We are not observing the expected hepatoprotective effects in our CCl4-induced liver injury model. What are some potential reasons?
A5: If you are not seeing the expected efficacy, consider the following:
-
Dosing Regimen: Ensure the dose and frequency of administration are appropriate for your model. In a carbon tetrachloride (CCl4)-induced liver injury model in rats, a dose of 50 mg/kg of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline administered intragastrically has been shown to be effective.[4][5]
-
Timing of Administration: The timing of compound administration relative to the insult (e.g., CCl4) is critical. The compound's protective effects are often most prominent when given prophylactically or shortly after the toxic insult.
-
Vehicle and Formulation: The solubility and bioavailability of the compound can be influenced by the vehicle used for administration. Ensure the compound is properly dissolved or suspended.
-
Severity of Injury: The degree of liver injury induced in your model might be too severe for the protective effects of the compound to be readily apparent. Consider titrating the dose of the toxicant.
Troubleshooting Guides
Issue: High mortality in animals treated with the compound.
| Potential Cause | Troubleshooting Step |
| Incorrect Compound | Verify the identity and purity of the test article through analytical methods (e.g., NMR, LC-MS). Ensure it is this compound and not the more toxic parent monomer, TMDHQ. |
| Dose Too High | Review the literature for established toxic doses of related compounds. The parent monomer, TMDHQ, has shown toxicity at 100 mg/kg in prenatal studies[1]. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Route of Administration | Intravenous or intraperitoneal administration may lead to higher peak plasma concentrations and greater toxicity compared to oral administration. Consider the intended clinical route and adjust if necessary. |
| Animal Health Status | Underlying health issues in the animals can increase their susceptibility to drug-induced toxicity. Ensure animals are healthy and sourced from a reputable vendor. |
Issue: Lack of efficacy in a hepatoprotective model.
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | A dose of 50 mg/kg was effective in a rat model of toxic liver injury[4][5]. If using a lower dose, consider increasing it based on MTD studies. |
| Inappropriate Timing | Administer the compound prior to or concurrently with the hepatotoxic agent (e.g., acetaminophen, CCl4). The protective effects rely on mitigating the initial oxidative stress. |
| Poor Bioavailability | Assess the formulation of the compound. If solubility is an issue, consider using a different vehicle or formulation strategy to improve absorption. |
| Model-Specific Differences | The efficacy of the compound may vary depending on the specific mechanism of liver injury in your model. The compound's primary action is as an antioxidant, so it will be most effective in models driven by oxidative stress. |
Quantitative Data Summary
Table 1: Prenatal Toxicity of 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ) in Rats
| Parameter | Dose (mg/kg/day, oral) | Observation | Reference |
| Teratogenic Effects | ≥ 100 | Cleft palate, wavy ribs, kyphoscoliosis, exencephaly, external hydrocephalus, hydronephrosis, renal hypoplasia. | [1] |
| Maternal Toxicity | Not specified, but teratogenic effects occurred at doses toxic to the mother. | - | [1] |
| Peak Plasma Time (Maternal) | 210 | ~10 hours | [1] |
| Half-life (Maternal) | 210 | 53.3 hours | [1] |
Table 2: Carcinogenicity and Systemic Toxicity of 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ)
| Endpoint | Species/Model | Route | Dose | Finding | Reference |
| Carcinogenicity | Male F344/N Rats | Dermal | 36, 60, or 100 mg/kg/day for 103 weeks | Some evidence of carcinogenic activity. | |
| Systemic Toxicity (Single Dose) | Animal studies (surrogate data) | Oral | LOAEL ≤ 300 mg/kg | Classified as "Very High hazard". |
Experimental Protocols
Protocol 1: Prenatal Toxicity Assessment of TMDHQ in Rats
-
Animals: Pregnant female rats.
-
Test Article: 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ).
-
Dosing:
-
For prenatal toxicity assessment: Oral administration of unlabeled TMDHQ at doses of 50, 100, 200, and 400 mg/kg during the period of organogenesis.
-
For tissue distribution assessment: A single oral dose of radiolabeled ¹⁴C-TMDHQ at 210 mg/kg.
-
-
Procedure:
-
Administer the specified doses of TMDHQ to pregnant rats daily during the organogenesis period.
-
Monitor dams for signs of toxicity.
-
At the end of the gestation period, perform caesarean sections.
-
Examine fetuses for external, visceral, and skeletal abnormalities.
-
For the radiolabeled study, collect maternal plasma at various time points to determine pharmacokinetic parameters.
-
Twenty-four hours after dosing with ¹⁴C-TMDHQ, collect maternal and fetal tissues (adipose, sciatic nerve, muscle, kidneys, liver, placenta, amniotic fluid) to assess the distribution of the compound and its metabolites.
-
-
Reference: This protocol is based on the methodology described in the study on the maternal-fetal distribution and prenatal toxicity of TMDHQ in rats[1].
Protocol 2: Hepatoprotective Efficacy in Acetaminophen (AAP)-Induced Liver Injury in Rats
-
Animals: Male Wistar rats.
-
Test Article: 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.
-
Procedure:
-
Induce liver injury by administering acetaminophen (AAP).
-
Treat groups of rats with the test article at various doses (e.g., 50 mg/kg) and a vehicle control.
-
After a specified period, collect blood and liver tissue samples.
-
Analyze serum for markers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3]
-
Analyze liver tissue for markers of oxidative stress (e.g., 8-hydroxy-2-deoxyguanosine, 8-isoprostane), antioxidant enzyme activity, and levels of reduced glutathione.[3][6]
-
Assess the expression of inflammatory markers (e.g., pro-inflammatory cytokines, NF-κB) and apoptosis markers (e.g., caspase-3, -8, -9 activity).[3]
-
Perform histopathological examination of liver tissue to evaluate morphological changes.
-
-
Reference: This protocol is a summary of the methods used in studies investigating the compound's protective effects against AAP-induced liver injury[3][6].
Visualizations
Caption: Experimental workflow for a prenatal toxicity study in rats.
Caption: Proposed signaling pathway for hepatoprotective effects.
References
- 1. Maternal-fetal distribution and prenatal toxicity of 2,2,4-trimethyl-1,2-dihydroquinoline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|72107-05-2 [benchchem.com]
- 3. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 5. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
refining reaction conditions for the condensation of p-aminophenol and acetone
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of acetaminophen from p-aminophenol and acetic anhydride.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | • Incomplete reaction. • Loss of product during filtration. • Inaccurate measurement of starting materials. | • Ensure the reaction mixture is heated for the recommended duration. • Use a minimal amount of cold solvent to wash the crystals during filtration.[1] • Double-check the molar ratios of reactants. |
| Colored Impurities in the Crude Product | • Oxidation of the p-aminophenol starting material.[2] | • Use fresh, high-purity p-aminophenol. • Consider a purification step for the starting material if it appears discolored. • The crude product can be decolorized by heating with sodium dithionite (sodium hydrosulfite).[2] |
| Product Fails to Crystallize | • Solution is not sufficiently saturated. • Presence of impurities inhibiting crystal formation. | • Evaporate some of the solvent to increase the concentration of the product. • Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[1] • Add a seed crystal of pure acetaminophen. • Ensure the solution is cooled in an ice-water bath for an adequate amount of time.[1][3] |
| Oily Product Instead of Crystals | • Presence of unreacted starting materials or byproducts. • Cooling the solution too quickly. | • Ensure the reaction has gone to completion. • Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| Low Melting Point of Purified Product | • Incomplete removal of impurities during recrystallization. | • Ensure the crude product is fully dissolved in the minimum amount of hot solvent during recrystallization.[3] • Wash the purified crystals with a small amount of cold solvent. • Perform a second recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of acetaminophen from p-aminophenol and acetic anhydride?
The synthesis of acetaminophen from p-aminophenol and acetic anhydride is an acetylation reaction. The lone pair of electrons on the nitrogen atom of the amino group in p-aminophenol attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion and a proton to form the amide bond of acetaminophen and acetic acid as a byproduct.[4][5][6]
Q2: Why is water sometimes added to the reaction mixture?
Water can be used as a solvent in this reaction. While p-aminophenol has low solubility in cold water, it is more soluble in hot water.[1] Using water as a solvent avoids the need for stronger organic solvents.
Q3: My crude acetaminophen is pink/purple. What causes this and how can I fix it?
The colored impurities are typically due to the oxidation of the p-aminophenol starting material.[2] These can often be removed during the recrystallization process. For persistent color, heating the crude product with a decolorizing agent like sodium dithionite can help.[2]
Q4: What is the purpose of recrystallization?
Recrystallization is a purification technique used to remove impurities from the crude product.[3] It involves dissolving the crude solid in a minimum amount of a hot solvent and then allowing it to cool slowly. The desired compound will crystallize out of the solution, while the impurities remain dissolved in the solvent.[3]
Q5: How do I choose a suitable solvent for recrystallization?
An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For acetaminophen, water is a commonly used solvent for recrystallization.[1][3]
Experimental Protocols
Synthesis of Crude Acetaminophen
-
Reactant Preparation: In a round-bottom flask, combine p-aminophenol and water.
-
Reaction Initiation: Add acetic anhydride to the flask.[2]
-
Heating: Heat the reaction mixture in a water bath.[3]
-
Cooling and Precipitation: After the heating period, cool the flask first to room temperature and then in an ice-water bath to induce crystallization of the crude acetaminophen.[1][3]
-
Isolation: Collect the crude product by suction filtration, washing with a small amount of cold deionized water.[1][3]
Purification of Acetaminophen by Recrystallization
-
Dissolution: Transfer the crude acetaminophen to a beaker and add a minimal amount of deionized water. Heat the mixture on a hot plate until all the solid dissolves.[3]
-
Cooling and Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[3]
-
Isolation of Pure Product: Collect the purified acetaminophen crystals by suction filtration.
-
Drying: Allow the crystals to air dry completely.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of acetaminophen.
Caption: Troubleshooting logic for common issues in acetaminophen synthesis.
References
Technical Support Center: Purification of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is highly polar and strongly adsorbs to silica gel. 2. Inappropriate solvent system. 3. Compound degradation on silica. 4. Improper column packing. | 1. Use a more polar eluent or add a small percentage of a polar modifier like triethylamine or acetic acid to the mobile phase. 2. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. 3. Consider using a less acidic stationary phase like alumina or a deactivated silica gel. Alternatively, a faster purification technique like flash chromatography can minimize contact time. 4. Ensure the column is packed uniformly to prevent channeling. |
| Product Contaminated with Starting Material (e.g., 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) | 1. Incomplete reaction. 2. Co-elution during chromatography. | 1. Monitor the reaction progress using TLC or LC-MS to ensure complete conversion. If necessary, extend the reaction time or adjust reaction conditions. 2. Optimize the chromatographic conditions. A shallower solvent gradient or a different stationary phase may be required to resolve the product from the starting material. |
| Presence of Colored Impurities | 1. Oxidation of the phenol group. 2. Formation of polymeric byproducts. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. The addition of an antioxidant like BHT during workup and purification might be beneficial. 2. Consider a preliminary purification step like recrystallization or a charcoal treatment to remove highly colored, polar impurities before chromatography. |
| Oily Product Instead of a Solid | 1. Residual solvent. 2. Presence of impurities that lower the melting point. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Re-purify the product using the methods described above to remove contaminants. |
| Broad or Tailing Peaks in HPLC Analysis | 1. Interaction of the basic nitrogen with residual silanols on the HPLC column. 2. Poor solubility in the mobile phase. | 1. Add a modifier like triethylamine (0.1%) or trifluoroacetic acid (0.1%) to the mobile phase to improve peak shape. 2. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently cited method for the purification of this compound is column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexanes.[1] For the related compound, 2,2,4-trimethyl-1,2-dihydroquinoline, vacuum distillation is also a viable purification technique.[2]
Q2: What are the potential impurities I should be aware of during the synthesis and purification?
A2: Potential impurities can include unreacted starting materials, such as aniline and acetone if synthesizing from scratch, or 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline if performing a de-ethylation.[1] Additionally, polymeric byproducts can form during the synthesis of the dihydroquinoline core.[3] Oxidation of the final product can also lead to colored impurities.
Q3: How can I monitor the purity of my compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the final purity and confirm the structure of the isolated compound.
Q4: My purified this compound is a light brown solid. Is this normal?
A4: Yes, it has been reported that purified this compound can be a light brown solid.[1] The color is likely due to minor, highly colored impurities resulting from oxidation. If a higher purity is required, further purification by recrystallization or preparative HPLC may be necessary.
Q5: Can I use recrystallization to purify this compound?
A5: While there are no specific reports found for the recrystallization of this compound, it is a common and effective technique for purifying solid organic compounds. A solvent screen should be performed to identify a suitable solvent or solvent mixture from which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
This protocol is based on a reported purification method for this compound.[1]
1. Preparation of the Crude Material:
-
After the reaction workup, the crude product is extracted into an organic solvent like ethyl acetate (EtOAc).
-
The organic solution is washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude residue.
2. Column Chromatography:
-
A silica gel column is prepared using a slurry of silica gel in a non-polar solvent like hexanes.
-
The crude residue is dissolved in a minimal amount of dichloromethane or the eluent and loaded onto the column.
-
The column is eluted with a solvent system of 25% ethyl acetate in hexanes.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for an impure product after initial purification.
References
avoiding polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline during synthesis
Welcome to the technical support center for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically the prevention of undesired polymerization during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline?
A1: The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, typically via the Doebner-Miller reaction of aniline with acetone, is conducted under acidic conditions.[1][2] These acidic catalysts, necessary for the initial condensation and cyclization to form the monomer, can also promote a subsequent, faster polymerization of the monomer once it is formed.[1] The reaction is often exothermic, and excessive heat can further accelerate this unwanted side reaction, leading to the formation of viscous, tar-like polymers.[3][4]
Q2: My reaction mixture turned into a dark, viscous tar. What went wrong and how can I prevent it?
A2: The formation of a dark tar is a clear indication of extensive polymerization, a common issue in Skraup and Doebner-von Miller type reactions.[4][5] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or the use of strong, concentrated acids.[5]
To prevent this:
-
Control the Temperature: The reaction is exothermic, so it is crucial to manage the temperature to prevent it from exceeding 50°C during the initial stages.[3] For the subsequent polymerization step (if desired for producing the antioxidant RD), the temperature is carefully controlled, for example, at 91±1°C.[6]
-
Use Milder Catalysts: While strong acids like HCl or benzenesulfonic acid can be used, other catalysts like iodine or heterogeneous catalysts such as specific zeolites (H-Y-MMM) have been shown to be effective and can offer better control.[3][7]
-
Optimize Catalyst Concentration: The concentration of the acid catalyst is critical. For instance, when using hydrochloric acid to intentionally polymerize the monomer, a concentration of 15-25% by weight is specified.[6] For monomer synthesis, conditions should be adjusted to be less aggressive.
Q3: Are there specific catalysts that favor the formation of the monomer over the polymer?
A3: Yes, the choice of catalyst significantly impacts the selectivity for the monomer. While traditional Brønsted acids (HCl, H₂SO₄) and Lewis acids (BF₃·OEt₂, AlBr₃) can be effective, they often promote polymerization.[3][7] Research has shown that certain heterogeneous catalysts, like the micro-meso-macroporous zeolite H-Y-MMM, can yield high selectivity (up to 68%) for the 2,2,4-trimethyl-1,2-dihydroquinoline monomer at 100% aniline conversion.[8] Metal triflates, such as scandium triflate (Sc(OTf)₃), have also been used, particularly with microwave irradiation, to achieve good yields of the monomer.[3]
Q4: How does reaction time affect the formation of polymers?
A4: Reaction time is a critical parameter to control. The initial condensation reaction to form the monomer is typically slower than the subsequent acid-catalyzed polymerization.[1] Therefore, prolonged reaction times under polymerization-favoring conditions will inevitably lead to a higher polymer content. Monitoring the reaction progress (e.g., by TLC or GC) is essential to stop the reaction once monomer formation is optimal, before significant polymerization occurs.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Experimental Protocols & Data
Protocol 1: Synthesis of Monomer with Minimized Polymerization
This protocol is adapted from procedures that prioritize the formation of the monomer by controlling reaction conditions.
Materials:
-
Aniline
-
Acetone
-
Catalyst: Iodine (I₂) or Heterogeneous Catalyst (e.g., H-Y-MMM zeolite)
-
Solvent (if applicable, e.g., acetonitrile for some catalyst systems)
-
Sodium thiosulfate solution (for iodine quenching)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and a 3 to 6-fold molar excess of acetone.
-
Catalyst Addition: Add the catalyst. If using iodine, a catalytic amount is sufficient. If using a heterogeneous catalyst, it is typically added at 5-20% by weight.[3]
-
Temperature Control: Maintain the reaction temperature carefully. For many milder catalyst systems, the reaction can be run at room temperature or with gentle heating (e.g., not exceeding 50°C).[3] The use of a water bath can help dissipate any exothermic heat.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum monomer concentration.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If iodine was used, quench the excess by adding sodium thiosulfate solution until the brown color disappears.
-
Neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation, collecting the fraction corresponding to 2,2,4-trimethyl-1,2-dihydroquinoline (boiling point approx. 130-140°C at 2 kPa).[9]
Comparative Data on Reaction Conditions
The selection of a catalyst and reaction temperature is crucial for maximizing monomer yield and minimizing polymerization.
| Catalyst System | Temperature (°C) | Reaction Time (h) | Aniline Conversion (%) | Monomer Selectivity (%) | Reference |
| Benzenesulfonic Acid | 155 - 165 | Until Completion | High | Variable, risk of polymerization | [9] |
| Hydrochloric Acid | 80 - 100 | 3 - 6 | High | Low (promotes polymerization) | [6] |
| BF₃·O(C₂H₅)₂ | < 50 | Not Specified | High | Moderate, requires control | [3] |
| Sc(OTf)₃ (Microwave) | Room Temp | 2 - 6 | >95% | 65 - 98% (Substrate dependent) | [3] |
| Zeolite H-Y-MMM | 60 - 230 | 6 - 23 | 100% | up to 68% | [3][8] |
Synthesis and Control Workflow
The following diagram illustrates the critical decision points in the synthesis workflow to control the outcome between monomer and polymer formation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4326062A - Manufacture of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (DHQ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS: 72107-05-2), also known as DHQ, is a dihydroquinoline derivative recognized for its potent antioxidant properties.[1] It is primarily used in medicinal chemistry and pharmacological research as a key precursor for developing novel hepatoprotective agents.[1] Research has shown its effectiveness in mitigating liver injury induced by toxins.[1][2]
Q2: What are the basic physical and chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C12H15NO | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| Melting Point | 178-179 °C | [3] |
| Boiling Point | 337.0±42.0 °C (Predicted) | [3] |
| Density | 1.048±0.06 g/cm3 (Predicted) | [3] |
| pKa | 11.05±0.40 (Predicted) | [3] |
| Appearance | Solid | [1] |
| Storage | 2-8°C, protect from light | [3] |
Q3: How should this compound be handled and stored?
The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, ideally between 2-8°C and protected from light.[3][4] It may be sensitive to prolonged exposure to air and light.[5][6] For handling, it is recommended to wear protective gloves, clothing, and eye protection.[4] Handling should occur in a well-ventilated area to avoid inhalation of any dust.[4][7]
Q4: What are the known mechanisms of action for its hepatoprotective effects?
The primary mechanism of action for DHQ's hepatoprotective effects is its ability to scavenge free radicals and reduce oxidative stress.[1] This antioxidant activity inhibits the development of necrotic processes in liver tissue.[1] Studies have shown that it can modulate the Nrf2 signaling pathway, leading to the activation of key antioxidant enzymes.[1] Furthermore, by reducing oxidative stress, it downregulates the expression of pro-inflammatory cytokines and the transcription factor NF-κB, which decreases inflammation and caspase-dependent apoptosis.[1][2]
Troubleshooting Guide
Synthesis and Purification
Q: My synthesis of this compound is resulting in a low yield. What are the common causes and solutions?
A: Low yields in the synthesis, which is often a variation of the Doebner-von Miller reaction, can be attributed to several factors:
-
Suboptimal Catalyst: The acid-catalyzed condensation of p-aminophenol with acetone or its derivatives is a common synthetic route.[1] The choice and concentration of the acid catalyst are critical. Using catalysts like scandium triflate or heterogeneous catalysts such as micro-meso-macroporous zeolite H-Y-MMM has been explored to improve yields.[8]
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures.[1] However, the reaction can be exothermic, and excessive temperatures can lead to polymerization and the formation of byproducts.[8] Careful temperature control is crucial.
-
Formation of Oligomers: A common issue is the formation of dimers, trimers, and tetramers of the dihydroquinoline product.[9][10] The polymerization is often catalyzed by the same acidic conditions used for the synthesis.[9] Optimizing the reaction time and temperature can help minimize polymerization.
-
Impure Starting Materials: Ensure the purity of your starting materials, p-aminophenol and acetone (or its derivatives like diacetone alcohol or mesityl oxide).[1]
Q: I am having difficulty purifying the final product. What purification methods are recommended?
A: Purification can be challenging due to the presence of oligomeric byproducts.
-
Column Chromatography: For laboratory-scale purification, column chromatography on silica gel can be effective in separating the monomer from oligomers and other impurities.[11]
-
Recrystallization: Recrystallization from a suitable solvent, such as methanol, may be effective for purifying the product, especially for removing oligomeric impurities.[11]
-
Vacuum Distillation: For the related compound 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline, vacuum distillation followed by column chromatography has been used successfully.[11] This suggests that vacuum distillation could be a viable initial purification step for DHQ if thermal stability allows.
Experimental Use
Q: The compound appears to be degrading during my experiment. How can I improve its stability?
A: 2,2,4-Trimethyl-1,2-dihydroquinoline and its derivatives can be sensitive to air and light.[5][6]
-
Inert Atmosphere: If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Protect the compound and reaction mixtures from light by using amber vials or covering glassware with aluminum foil.
-
pH Considerations: The stability of the related compound 2,2,4-trimethyl-1,2-dihydroquinoline decreases as the pH decreases.[12] While specific data for the 6-hydroxy derivative is not available, it is a factor to consider in aqueous solutions.
Q: I am not observing the expected antioxidant or anti-inflammatory effects in my cell-based assays. What could be the issue?
A: Several factors could contribute to a lack of efficacy in in-vitro experiments:
-
Compound Solubility: Ensure that the compound is fully dissolved in the cell culture medium. The use of a suitable solvent like DMSO is common, but the final concentration of the solvent should be non-toxic to the cells.
-
Cellular Uptake: The compound needs to be taken up by the cells to exert its intracellular effects. If you suspect poor uptake, you could try using a different delivery vehicle or modifying the compound to enhance its lipophilicity.
-
Dosage and Treatment Time: The effective concentration and duration of treatment can vary significantly between different cell types and experimental conditions. A dose-response and time-course experiment is highly recommended to determine the optimal parameters.
-
Oxidative Stress Induction: Ensure that your method of inducing oxidative stress (e.g., with H2O2, acetaminophen) is working as expected and that the level of stress is appropriate for observing a protective effect from your compound.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on the acid-catalyzed condensation reaction.[1][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-aminophenol and a suitable acid catalyst (e.g., a catalytic amount of a strong acid like HCl or a Lewis acid).
-
Reagent Addition: Add an excess of acetone (or a related ketone like diacetone alcohol or mesityl oxide) to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary from several hours to a full day.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: In Vitro Hepatoprotective Assay using Acetaminophen-Induced Liver Injury Model
This protocol is adapted from studies investigating the hepatoprotective effects of DHQ.[2][13]
-
Cell Culture: Culture a suitable liver cell line (e.g., HepG2) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Seed the cells in multi-well plates and allow them to adhere. Pre-treat the cells with different concentrations of the compound for a specified period (e.g., 24 hours).
-
Induction of Injury: Induce liver cell injury by adding a toxic concentration of acetaminophen (AAP) to the cell culture medium.[2] Include appropriate control groups (vehicle control, compound-only control, AAP-only control).
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Assessment of Cytotoxicity: Measure cell viability using a standard assay such as the MTT assay.
-
Biochemical Analysis: Collect the cell lysates and culture supernatant to measure markers of oxidative stress (e.g., 8-hydroxy-2-deoxyguanosine), and inflammation (e.g., pro-inflammatory cytokine levels).[2]
Visualizations
Caption: Experimental workflow for the synthesis and in vitro testing of DHQ.
Caption: Signaling pathway of DHQ's hepatoprotective effects.
References
- 1. This compound|72107-05-2 [benchchem.com]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2,4-TRIMETHYL-1,2-DIHYDRO-QUINOLIN-6-OL CAS#: 72107-05-2 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ezview.wa.gov [ezview.wa.gov]
- 13. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats | MDPI [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Dihydroquinoline Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with enhancing the oral bioavailability of dihydroquinoline compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of our dihydroquinoline compound after oral administration in animal models. What are the likely causes?
A1: Low and variable oral bioavailability is a frequent challenge in the development of new chemical entities, including dihydroquinoline derivatives. The primary reasons can often be attributed to the compound's intrinsic physicochemical properties and its interaction with the gastrointestinal (GI) environment. Key contributing factors include:
-
Poor Aqueous Solubility: The compound may not adequately dissolve in the fluids of the GI tract, which is a prerequisite for absorption. Many novel compounds, including some dihydroquinolines, exhibit low aqueous solubility.[1][2]
-
Low Intestinal Permeability: The compound may not efficiently pass through the intestinal membrane to enter the bloodstream. This can be an issue for molecules that do not adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five.[1][2][3]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before it can reach systemic circulation.[1][2]
-
Efflux by Transporters: The compound might be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), which limits its net absorption.[1][2]
-
Chemical or Enzymatic Instability: The compound could be degraded by the acidic environment of the stomach or by digestive enzymes present in the GI tract.[1]
Q2: How can we systematically determine the primary reason for the poor bioavailability of our dihydroquinoline compound?
A2: A structured experimental approach is recommended to identify the root cause of poor bioavailability. This typically involves a combination of in vitro and in vivo studies:
-
In Vitro Solubility and Dissolution Studies: The first step is to assess the compound's solubility in simulated gastric and intestinal fluids. This will help determine if poor solubility is a primary limiting factor.
-
In Vitro Permeability Assays: The Caco-2 cell permeability assay is a standard method to evaluate a compound's potential for intestinal absorption and to determine if it is a substrate for efflux transporters like P-gp.
-
In Vitro Metabolic Stability Studies: Incubating the compound with liver microsomes or S9 fractions can provide an indication of its susceptibility to first-pass metabolism.[2]
-
In Vivo Pharmacokinetic Studies: Comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration allows for the determination of absolute bioavailability and can help differentiate between absorption and clearance issues.
Q3: Our dihydroquinoline compound has poor aqueous solubility. What formulation strategies can we employ to improve its dissolution?
A3: For compounds with dissolution rate-limited absorption, several formulation strategies can be effective:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate.[4][5] Techniques like micronization and nanomilling are commonly used.[5][6]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[1][3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form within the GI tract, bypassing the dissolution step.[1][4][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in aqueous environments.[4][6]
Troubleshooting Guides
Issue 1: Drug Precipitation from a Supersaturated Solution Created by an Amorphous Solid Dispersion
| Potential Cause | Troubleshooting Steps |
| Polymer Incompatibility | Screen different polymers (e.g., HPMC, PVP, Soluplus®) to find one that provides optimal stabilization of the amorphous state and inhibits crystallization.[2] |
| Insufficient Polymer Concentration | Increase the drug-to-polymer ratio to ensure adequate stabilization of the supersaturated solution. |
| Presence of Crystallization Nuclei | Ensure complete dissolution of the drug and polymer during the preparation of the solid dispersion. Use appropriate manufacturing techniques like spray drying or hot-melt extrusion. |
| pH-Dependent Solubility | Evaluate the pH-solubility profile of the compound. If the compound is a weak base, consider using enteric-coated formulations to bypass the acidic environment of the stomach. |
Issue 2: Low Encapsulation Efficiency and Poor Stability of Liposomal Formulations
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lipid Composition | Optimize the lipid composition of the liposomes. For instance, cationic lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) have been used for dihydroquinoline delivery.[7] |
| Inefficient Drug Loading Method | Experiment with different drug loading techniques, such as passive loading (for lipophilic drugs) or active loading (for ionizable drugs). |
| Liposome Size and Polydispersity | Optimize the preparation method (e.g., ethanol injection, sonication, extrusion) to achieve a uniform and desired vesicle size.[7] |
| Instability During Storage | Incorporate stabilizing agents like cholesterol into the lipid bilayer. Lyophilization can also be employed to improve long-term stability. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: Dihydroquinoline compound, a suitable polymer carrier (e.g., Soluplus®, PVP K30), and an appropriate organic solvent (e.g., methanol, acetone).[2]
-
Method: a. Dissolve both the dihydroquinoline compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:5 drug to polymer).[2] b. Ensure complete dissolution to form a clear solution.[2] c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[2] d. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.[2] e. Characterize the resulting powder for its amorphous nature (using DSC or XRPD), drug loading, and dissolution performance.[1]
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: Dihydroquinoline compound, oil (e.g., Labrafac PG, Maisine® CC), surfactant (e.g., Tween 80, Cremophor EL), and co-surfactant (e.g., Transcutol® HP, PEG 400).[4]
-
Method: a. Screen various oils, surfactants, and co-surfactants for their ability to solubilize the dihydroquinoline compound. b. Construct a ternary phase diagram to identify the self-emulsifying region. c. Select an optimized formulation based on the phase diagram and the desired characteristics (e.g., droplet size, emulsification time). d. Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant. Gently heat if necessary to ensure homogeneity. e. Add the dihydroquinoline compound to the mixture and stir until completely dissolved. f. Characterize the formulation for its self-emulsification properties, droplet size distribution, and in vitro drug release profile.
Quantitative Data Summary
| Formulation Strategy | Key Parameters & Typical Values |
| Micronization | Particle Size: 1-10 µm |
| Nanosuspensions | Particle Size: 200-600 nm[8] |
| Amorphous Solid Dispersions | Drug:Polymer Ratio: 1:1 to 1:10 (w/w) |
| Lipid-Based Formulations (SEDDS) | Droplet Size: < 200 nm |
Visualizations
Caption: Workflow for troubleshooting and enhancing the bioavailability of dihydroquinoline compounds.
Caption: Mechanisms of bioavailability enhancement by different formulation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes | Anticancer Research [ar.iiarjournals.org]
- 8. sphinxsai.com [sphinxsai.com]
method refinement for consistent results with 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (DHQ). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Antioxidant Activity (e.g., in DPPH or ABTS assays) | Compound Instability: DHQ may be sensitive to light and air, leading to degradation and reduced activity.[1] | Prepare fresh solutions of DHQ for each experiment. Store the solid compound and solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen). |
| Solvent Effects: The choice of solvent can influence the antioxidant capacity measurement. | Use a consistent, high-purity solvent (e.g., methanol or ethanol) for all assays and ensure the compound is fully dissolved. | |
| Pipetting Inaccuracy: Small errors in dispensing the compound or reagents can lead to significant variability. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Low Solubility in Aqueous Buffers | Hydrophobic Nature: Dihydroquinoline derivatives can have poor water solubility.[2] | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect the experiment. The use of co-solvents or cyclodextrins can also be explored.[1] |
| pH of the Buffer: The solubility of DHQ may be pH-dependent. | Adjust the pH of the buffer to a range where the compound is more soluble, ensuring it is still compatible with the experimental system. | |
| Variability in Cell-Based Assays | Inconsistent Compound Concentration: Precipitation of the compound in the cell culture media can lead to variable effective concentrations. | Visually inspect the media for any precipitation after adding the DHQ solution. Perform a solubility test in the specific cell culture medium being used. |
| Cell Line Sensitivity: Different cell lines may have varying sensitivities to the compound and the vehicle (e.g., DMSO). | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Always include a vehicle control in your experiments. | |
| Unexpected Color Changes in Solution | Oxidation of the Compound: The solution turning a yellow or brown color may indicate oxidation of the DHQ. | Discard the oxidized solution and prepare a fresh batch. Take precautions to minimize exposure to air and light. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store the solid compound at 2-8°C, protected from light.[3] For solutions, it is best to prepare them fresh before use. If short-term storage is necessary, store solutions at -20°C in airtight, light-protected containers.
Q2: How can I confirm the purity of my this compound sample?
A2: The purity of DHQ can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These methods can help identify the presence of impurities or degradation products.
Q3: What are the typical solvents for dissolving this compound?
A3: DHQ is generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] For biological assays, a concentrated stock solution is typically prepared in one of these solvents and then diluted to the final working concentration in the aqueous buffer or cell culture medium.
Q4: Can the presence of oligomers of 2,2,4-Trimethyl-1,2-dihydroquinoline affect my experimental results?
A4: Yes, the presence of dimers, trimers, or other oligomers can affect the compound's activity and physicochemical properties.[5][6] For applications requiring the monomeric form, purification by techniques such as column chromatography may be necessary.
Q5: What is the primary mechanism of action for the antioxidant effect of this compound?
A5: The primary antioxidant mechanism of DHQ is attributed to its ability to scavenge free radicals.[7] It can also modulate cellular antioxidant pathways, such as the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes.[7]
Data Presentation
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference/Notes |
| Molecular Formula | C₁₂H₁₅NO | [7] |
| Molecular Weight | 189.25 g/mol | [7] |
| Melting Point | 178-179 °C | [3] |
| Boiling Point | 337.0 ± 42.0 °C (Predicted) | [3] |
| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 11.05 ± 0.40 (Predicted) | [3] |
| Storage Temperature | 2-8°C (protect from light) | [3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol provides a method to assess the in vitro antioxidant activity of this compound.
Materials:
-
This compound (DHQ)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of DHQ Solutions: Prepare a stock solution of DHQ in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of DHQ, positive control, or methanol (as a blank) to the respective wells.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the DHQ or positive control.
-
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentrations of DHQ.
In Vitro Hepatoprotection Assay against Acetaminophen-Induced Injury
This protocol outlines a method to evaluate the protective effects of DHQ on hepatocytes exposed to acetaminophen (APAP)-induced toxicity.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (DHQ)
-
Acetaminophen (APAP)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with DHQ: Prepare various concentrations of DHQ in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of DHQ. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DHQ, e.g., DMSO). Incubate for a specified period (e.g., 2-4 hours).
-
Induction of Injury: Prepare a solution of APAP in the cell culture medium at a concentration known to induce cytotoxicity (this should be determined in preliminary experiments). After the pre-treatment period, remove the DHQ-containing medium and add the APAP-containing medium to the wells (except for the control wells, which receive fresh medium). Incubate for a period sufficient to induce cell injury (e.g., 24 hours).
-
Assessment of Cell Viability: After the incubation with APAP, remove the medium and wash the cells with PBS. Assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. A significant increase in cell viability in the DHQ-pre-treated groups compared to the APAP-only group indicates a hepatoprotective effect.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US4326062A - Manufacture of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 7. This compound|72107-05-2 [benchchem.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Efficacy of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol and Silymarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two potent molecules: the synthetic compound 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol and the natural flavonolignan complex, silymarin. The following sections detail their mechanisms of action, quantitative antioxidant efficacy based on available experimental data, and the methodologies employed in these assessments.
Mechanism of Antioxidant Action
Both this compound and silymarin exert their antioxidant effects through multiple pathways, primarily by scavenging free radicals and modulating endogenous antioxidant defense systems. Their core mechanisms involve the regulation of key signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.
This compound , a dihydroquinoline derivative, is recognized for its potent antioxidant properties.[1] Its mechanism of action is centered on the scavenging of free radicals and the reduction of oxidative stress, which in turn inhibits necrotic processes in tissues.[1] Studies on its derivatives have shown that it can activate key antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) through the modulation of the Nrf2 signaling pathway.[1] By mitigating oxidative stress, it also downregulates the expression of pro-inflammatory cytokines and the transcription factor NF-κB, thereby reducing inflammation and apoptosis.[1][2][3] The 6-hydroxy group on the dihydroquinoline ring is critical for its radical-scavenging activity.[1]
Silymarin , a complex of flavonolignans extracted from milk thistle (Silybum marianum), is a well-established antioxidant. Its primary mechanisms include direct scavenging of free radicals, preventing free radical formation by inhibiting certain enzymes, and maintaining cellular redox balance by activating a range of antioxidant enzymes and non-enzymatic antioxidants, largely through Nrf2 activation. Furthermore, silymarin is known to decrease inflammatory responses by inhibiting the NF-κB pathway.
dot
Caption: Comparative signaling pathways of the two antioxidant compounds.
Quantitative Antioxidant Efficacy
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value of Reference |
| Silymarin | DPPH | 20.8 µg/mL | BHA | 6.1 µg/mL |
| BHT | 10.3 µg/mL | |||
| α-tocopherol | 27.1 µg/mL | |||
| Trolox | 24.7 µg/mL | |||
| ABTS | 8.62 µg/mL | BHA | 7.50 µg/mL | |
| BHT | 8.43 µg/mL | |||
| α-tocopherol | 18.61 µg/mL | |||
| Trolox | 4.19 µg/mL | |||
| This compound | DPPH/ABTS | Data not available in reviewed literature | - | - |
| In Vivo Studies | Demonstrated significant reduction of oxidative stress markers and increased antioxidant enzyme activity.[2][3][4] | - | - |
BHA: Butylated hydroxyanisole, BHT: Butylated hydroxytoluene
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays used to evaluate the efficacy of compounds like silymarin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation : A solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Sample Preparation : The test compound (e.g., silymarin) is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture : A specific volume of the DPPH solution is mixed with a specific volume of the sample solution at various concentrations. A control is prepared by mixing the DPPH solution with the solvent.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.
-
ABTS•+ Generation : The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation : The ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation : Similar to the DPPH assay, the test compound is prepared in a range of concentrations.
-
Reaction Mixture : A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement : The absorbance is read at 734 nm.
-
Calculation : The percentage of inhibition is calculated using the same formula as in the DPPH assay, and the IC50 value is determined.
// Edges Prep_Compound -> Mix; Prep_Radical -> Mix; Mix -> Incubate; Incubate -> Measure; Measure -> Calculate; Calculate -> Determine_IC50; }
References
- 1. This compound|72107-05-2 [benchchem.com]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
comparative analysis of different trimethyl-dihydroquinoline isomers
A Comparative Analysis of Trimethyl-dihydroquinoline Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of different isomers of trimethyl-dihydroquinoline, with a primary focus on the well-characterized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its known isomers. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the synthesis, physicochemical properties, and reported activities of these compounds. While direct comparative experimental studies between all isomers are limited in publicly available literature, this guide compiles existing data to facilitate informed research and development decisions.
Physicochemical Properties
The physicochemical properties of trimethyl-dihydroquinoline isomers are crucial in determining their pharmacokinetic and pharmacodynamic profiles. The position of the methyl groups on the dihydroquinoline ring can significantly influence properties such as lipophilicity, molar mass, and density.
| Property | 2,2,4-Trimethyl-1,2-dihydroquinoline | 2,4,4-Trimethyl-3,4-dihydroquinoline | 1,3,3-Trimethyl-3,4-dihydroisoquinoline |
| IUPAC Name | 2,2,4-trimethyl-1,2-dihydroquinoline | 2,4,4-trimethyl-3,4-dihydroquinoline | 1,3,3-trimethyl-3,4-dihydroisoquinoline |
| Molecular Formula | C₁₂H₁₅N[1] | C₁₂H₁₅N[2] | C₁₂H₁₅N |
| Molar Mass | 173.26 g/mol [1] | 173.25 g/mol [2] | 173.26 g/mol |
| Appearance | Solid[1] | Not specified | Not specified |
| Melting Point | 48 °C[1] | Not specified | Not specified |
| Boiling Point | ~260 °C[3] | Not specified | Not specified |
| Density | 1.042 g/cm³ at 20°C[1] | Not specified | Not specified |
| Solubility in Water | 1 mg/L[1] | Not specified | Not specified |
| CAS Number | 26780-96-1[1] | 63177-93-5[2] | 79023-51-1 |
Synthesis Overview
The synthesis of trimethyl-dihydroquinoline isomers varies depending on the substitution pattern. The most well-documented is the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), which is typically produced through the condensation of aniline with acetone.[1][4]
General Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)
The commercial production of TMQ involves the reaction of aniline with an excess of acetone in the presence of an acid catalyst.[5] The reaction proceeds through the formation of intermediates, which then cyclize to form the dihydroquinoline ring. The product is often a mixture of the monomer, dimer, and higher oligomers.[1]
Performance and Activity Comparison
Direct comparative studies on the performance of different trimethyl-dihydroquinoline isomers are scarce. However, the antioxidant activity of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its derivatives is well-documented. TMQ is a potent antioxidant widely used in the rubber industry to prevent degradation caused by oxidation.[4]
Derivatives of TMQ, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have shown significant hepatoprotective properties by reducing oxidative stress and mitigating inflammatory and apoptotic pathways in preclinical models.[6] The antioxidant activity of quinoline derivatives, in general, is often attributed to their ability to donate a hydrogen atom from the N-H group to scavenge free radicals.
Experimental Protocols
To facilitate comparative studies, a detailed protocol for a common antioxidant assay is provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the free radical scavenging ability of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (trimethyl-dihydroquinoline isomers)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of test solutions: Dissolve the trimethyl-dihydroquinoline isomers and the positive control in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions of the stock solutions to obtain a range of concentrations.
-
Assay:
-
Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well of a 96-well plate.
-
Add a small volume of the test compound solutions at different concentrations (e.g., 10 µL) to the wells.
-
For the blank, add methanol instead of the test solution.
-
For the control, add the test compound solvent (methanol) to the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Data Analysis: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Conclusion
The available data indicates that 2,2,4-trimethyl-1,2-dihydroquinoline is a well-established antioxidant with significant industrial applications. While other isomers of trimethyl-dihydroquinoline have been identified, there is a notable lack of comparative performance data. The provided experimental protocol for the DPPH assay offers a standardized method for researchers to directly compare the antioxidant potential of these and other related compounds. Future research should focus on the systematic synthesis and evaluation of a broader range of trimethyl-dihydroquinoline isomers to establish a comprehensive structure-activity relationship, which would be invaluable for the design of novel antioxidants and therapeutic agents.
References
- 1. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 2. 2,4,4-Trimethyl-3,4-dihydroquinoline | C12H15N | CID 594116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. asianpubs.org [asianpubs.org]
- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 6. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol, a potent antioxidant compound, is critical for its development as a potential therapeutic agent. Cross-validation of analytical methods is a fundamental process to ensure the consistency and reliability of data across different analytical techniques. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound, supported by representative experimental protocols and performance data based on the analysis of similar phenolic and dihydroquinoline compounds.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of comparing the results from two or more distinct analytical methods to ensure their equivalence.[1][2] This process is crucial when transferring a method between laboratories or when different techniques are used within the same study to measure the same analyte. The primary goal is to demonstrate that each method provides comparable, reliable, and accurate results. Key parameters evaluated during cross-validation are guided by the International Council for Harmonisation (ICH) guidelines and include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][3]
Comparison of Analytical Techniques
The choice of an analytical method is heavily dependent on the physicochemical properties of the analyte, such as volatility, thermal stability, and solubility, as well as the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution. |
| Analyte Properties | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds; derivatization may be required for non-volatile analytes. | Requires the analyte to have a chromophore that absorbs light in the UV-Vis range. |
| Derivatization | Generally not required for this compound. | Likely necessary to increase volatility and thermal stability. | Not applicable. |
| Sensitivity | Good, can be enhanced with sensitive detectors like mass spectrometry (LC-MS). | High, especially with selected ion monitoring (SIM). | Moderate, dependent on the molar absorptivity of the analyte. |
| Selectivity | Good, dependent on column chemistry and mobile phase composition. | Excellent, mass spectrometry provides structural information for high-confidence identification. | Low, susceptible to interference from other absorbing compounds in the sample matrix. |
| Throughput | High, suitable for routine analysis of a large number of samples. | Moderate, sample preparation and longer run times can reduce throughput. | Very high, rapid analysis once the method is established. |
Experimental Protocols
Detailed and robust experimental protocols are the cornerstone of reproducible analytical data. The following are representative methodologies for the analysis of a phenolic dihydroquinoline derivative like this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the direct quantification of this compound in various sample matrices.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of water with 1% glacial acetic acid (Solvent A) and acetonitrile (Solvent B).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (a wavelength around 254 nm is common for similar structures).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides high selectivity and sensitivity but requires a derivatization step to increase the volatility of the analyte.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl group into a nonpolar trimethylsilyl ether.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
UV-Vis Spectrophotometry Method
This is a simple and rapid method suitable for the quantification of the total phenolic content, often using a colorimetric assay.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagent: Folin-Ciocalteu reagent.[6]
-
Procedure:
-
Mix the sample solution with the Folin-Ciocalteu reagent.
-
Add a saturated sodium carbonate solution to create an alkaline environment.[6]
-
Incubate the mixture at a specific temperature for a set time (e.g., 30 minutes at 40°C) to allow for color development.[6]
-
Measure the absorbance at the wavelength of maximum absorption (typically around 765 nm).[6]
-
-
Quantification: Create a calibration curve using a standard phenolic compound like gallic acid.
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics for each analytical method based on typical validation data for similar compounds.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| LOD | ~ 0.1 µg/mL | ~ 0.01 µg/mL | ~ 1 µg/mL |
| LOQ | ~ 0.3 µg/mL | ~ 0.03 µg/mL | ~ 3 µg/mL |
| Specificity | High | Very High | Low |
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of processes in analytical method validation and selection.
References
A Comparative Guide to the Structure-Activity Relationship of 2,2,4-Trimethyl-1,2-dihydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. Due to a lack of systematic studies on a broad series of these specific derivatives, this guide presents available quantitative data for key examples and compares them with established standards and other relevant quinoline compounds.
I. Structure-Activity Relationship Overview
The 2,2,4-trimethyl-1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, primarily recognized for its antioxidant properties. The core structure, consisting of a hydrogenated quinoline ring with three methyl groups, is a key pharmacophore. The biological activity of these derivatives can be significantly modulated by substitutions on the aromatic ring and the nitrogen atom.
Key SAR Insights:
-
Antioxidant Activity: The presence of a hydroxyl group on the aromatic ring, particularly at the C6 position (e.g., 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline), is crucial for potent antioxidant activity. This is attributed to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The electron-donating nature of the dihydroquinoline nitrogen also contributes to this activity.
-
Anti-inflammatory Activity: The anti-inflammatory effects of these derivatives are closely linked to their antioxidant properties. By reducing oxidative stress, they can modulate inflammatory signaling pathways such as the NF-κB pathway.
-
Anticancer Activity: While less explored for this specific scaffold, the general class of quinoline derivatives has shown significant anticancer potential. The mechanism often involves the induction of apoptosis through the caspase cascade and inhibition of cell proliferation. The nature and position of substituents on the quinoline ring play a critical role in determining the cytotoxicity and selectivity against different cancer cell lines.
II. Comparative Performance Data
The following tables summarize the available quantitative data for 2,2,4-trimethyl-1,2-dihydroquinoline derivatives and compare them with standard compounds.
Table 1: Antioxidant Activity of 2,2,4-Trimethyl-1,2-dihydroquinoline Derivatives and Standard Antioxidants
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | DPPH Radical Scavenging | Data not available in µM | Butylated Hydroxytoluene (BHT) | ~29.5 |
| Trolox | ~46.8 | |||
| General Dihydroquinoline Derivatives | DPPH Radical Scavenging | Varied based on substitution |
Table 2: Anticancer Activity of Selected Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Arylquinoline Derivative 1 | HeLa | 8.3 | Doxorubicin | 0.8 - 1.2 |
| 2-Arylquinoline Derivative 2 | PC3 | 31.37 | Doxorubicin | 0.9 - 1.5 |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa | 13.15 | Doxorubicin | 0.8 - 1.2 |
Note: The data presented is for structurally related quinoline derivatives to provide a comparative context, as specific IC50 values for the anticancer activity of a series of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives are not available.
III. Experimental Protocols
A. DPPH Radical Scavenging Assay
This assay is a common and reliable method to determine the antioxidant capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a reference antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
B. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the compound.
-
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives.
Caption: NF-κB signaling pathway and potential inhibition by 2,2,4-trimethyl-1,2-dihydroquinoline derivatives.
Caption: Intrinsic apoptosis pathway (caspase cascade) and potential modulation by quinoline derivatives.
Caption: General experimental workflow for SAR studies of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives.
A Comparative Analysis of In Vitro and In Vivo Efficacy of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vitro and in vivo experimental results for the antioxidant compound 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol. This molecule has garnered significant interest for its potent hepatoprotective properties, primarily attributed to its ability to counteract oxidative stress. This document synthesizes available data to offer an objective overview of its performance, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Data Presentation: In Vitro vs. In Vivo Quantitative Results
A direct quantitative comparison is challenging due to the limited availability of specific in vitro antioxidant assay results for this compound in the reviewed literature. However, extensive in vivo data from rodent models provides compelling evidence of its biological efficacy.
In Vitro Antioxidant Potential (Qualitative Summary)
| Assay Type | Compound | Result |
| DPPH Radical Scavenging | 8-Hydroxyquinoline (analog) | IC50: 614.77 µM[1] |
| Superoxide Radical Scavenging | Dihydroquinoline Derivatives (analogs) | Rate constants determined for scavenging O2⁻[3] |
Table 1: Summary of available in vitro antioxidant data for quinoline analogs.
In Vivo Hepatoprotective Efficacy in Rodent Models
In vivo studies have consistently demonstrated the significant hepatoprotective effects of this compound in animal models of toxin-induced liver injury, such as those induced by acetaminophen (AAP) or carbon tetrachloride (CCl4).[2] The compound has been shown to normalize key biochemical markers of liver damage and enhance the endogenous antioxidant defense systems.
| Parameter | Animal Model | Treatment | Key Findings |
| Liver Enzymes | |||
| Alanine Aminotransferase (ALT) | Acetaminophen-induced liver injury in rats | This compound | Significant reduction in elevated ALT levels towards normal. |
| Aspartate Aminotransferase (AST) | Acetaminophen-induced liver injury in rats | This compound | Significant reduction in elevated AST levels towards normal. |
| Oxidative Stress Markers | |||
| 8-hydroxy-2-deoxyguanosine | Acetaminophen-induced liver injury in rats | This compound | Reduction in the accumulation in the liver and serum. |
| 8-isoprostane | Acetaminophen-induced liver injury in rats | This compound | Reduction in the accumulation in the liver and serum. |
| Antioxidant Enzymes | |||
| Superoxide Dismutase (SOD) | Rodent models of liver injury | This compound | Activation and normalization of SOD activity.[2] |
| Catalase (CAT) | Rodent models of liver injury | This compound | Activation and normalization of CAT activity.[2] |
| Glutathione Peroxidase (GPx) | Rodent models of liver injury | This compound | Activation and normalization of GPx activity.[2] |
| Inflammation & Apoptosis | |||
| NF-κB | Acetaminophen-induced liver injury in rats | This compound | Downregulation of pro-inflammatory cytokine and NF-κB mRNA levels.[1] |
| Caspases (Caspase-3, -8, -9) | Acetaminophen-induced liver injury in rats | This compound | Reduction in the activity of caspases, indicating decreased apoptosis.[1] |
Table 2: Summary of key in vivo results for this compound.
Experimental Protocols
In Vitro Antioxidant Assays (General Protocols for Analogs)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
In Vivo Hepatotoxicity Study in Rats
Acetaminophen (AAP)-Induced Liver Injury Model: This model is widely used to study the mechanisms of drug-induced hepatotoxicity and to evaluate the efficacy of hepatoprotective agents.
-
Animals: Male Wistar rats are typically used. They are housed under standard laboratory conditions with free access to food and water.
-
Induction of Hepatotoxicity: A single high dose of acetaminophen (e.g., 1000 mg/kg body weight) is administered intraperitoneally or orally to induce acute liver injury.
-
Treatment: The test compound, this compound, is administered to the treatment group of rats, typically orally, at a specific dose (e.g., 50 mg/kg) for a set period before or after the AAP administration. A control group receives the vehicle, and a positive control group may receive a known hepatoprotective agent like N-acetylcysteine.
-
Sample Collection: After a specific time (e.g., 24 or 48 hours) following AAP administration, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of liver enzymes such as ALT and AST are measured using standard biochemical assay kits.
-
Oxidative Stress Assessment: Liver tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde, 8-isoprostane) and the activity of antioxidant enzymes (e.g., SOD, CAT, GPx) using spectrophotometric or ELISA-based methods.
-
Histopathological Examination: Liver tissue sections are stained with hematoxylin and eosin (H&E) to assess the extent of liver damage, including necrosis and inflammation.
Mandatory Visualizations
Signaling Pathway
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
References
- 1. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|72107-05-2 [benchchem.com]
- 3. In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Efficacy of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol and Other Prominent Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Overview of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol as an Antioxidant
This compound, a derivative of dihydroquinoline, has garnered interest for its significant antioxidant properties.[1] Its primary mechanism of action involves the scavenging of free radicals, which contributes to the reduction of oxidative stress.[1] This activity is largely attributed to the 6-hydroxy group on the dihydroquinoline ring.[1]
Research, particularly in preclinical models, has demonstrated its potential in mitigating liver injury induced by toxins.[1] Studies have shown that this compound can help normalize levels of liver enzymes and activate key endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) through the modulation of the Nrf2 signaling pathway.[1] Furthermore, by reducing oxidative stress, it can downregulate pro-inflammatory cytokines and the transcription factor NF-κB, thereby decreasing inflammation and apoptosis.[1]
While these findings underscore the antioxidant potential of this compound within a biological context, standardized in vitro assay data, such as IC50 values from DPPH or ABTS assays, which are crucial for direct quantitative comparison with other antioxidants, are not extensively reported in the available literature.
Quantitative Comparison of Well-Known Antioxidants
To provide a quantitative benchmark, the following tables summarize the antioxidant capacity of Vitamin C, Vitamin E, and Glutathione from various in vitro assays. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | Notes |
| Vitamin C (Ascorbic Acid) | 0.68 ± 0.428[2] | Very strong antioxidant activity. |
| Vitamin E (α-Tocopherol) | 42.86 (as a percentage) | Reported as a very strong antioxidant.[3] |
| Glutathione | - | Activity is very low in this assay. |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | Notes |
| Vitamin C (Ascorbic Acid) | 29.59[2] | Strong antioxidant activity. |
| Vitamin E (α-Tocopherol) | - | Data not consistently reported in this format. |
| Glutathione | - | TEAC value is several times lower than in ABTS.[4] |
IC50: The concentration of the antioxidant required to scavenge 50% of the ABTS radicals. A lower IC50 value indicates higher antioxidant activity.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Antioxidant | ORAC Value (µmol TE/g) | Notes |
| Vitamin C (Ascorbic Acid) | - | - |
| Vitamin E (d-α-tocopherol) | 1,293 | Expressed as micromol Trolox equivalent per gram.[5] |
| Glutathione | - | - |
ORAC values measure the ability of an antioxidant to neutralize peroxyl radicals and are expressed as Trolox Equivalents (TE).
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for researchers interested in conducting their own comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically at approximately 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be kept in the dark.
-
Sample Preparation: Dissolve the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare various concentrations.
-
Reaction: Add a specific volume of the sample solutions to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is then determined from a plot of scavenging percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance at 734 nm.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).
-
Reaction: Add the sample solutions to the ABTS•+ working solution.
-
Measurement: Record the decrease in absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (like fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe, the AAPH free radical initiator, and a standard antioxidant (Trolox).
-
Sample Preparation: Prepare various dilutions of the test samples.
-
Assay in 96-well plate:
-
Add the fluorescent probe to each well.
-
Add the sample, blank, or Trolox standard to the respective wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken at regular intervals until the fluorescence has decayed significantly.
-
Calculation: Calculate the area under the curve (AUC) for each sample, blank, and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Visualizations
Caption: General mechanism of a free radical scavenging antioxidant.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
References
The 6-Hydroxy Group: A Subtle Modulator, Not a Primary Driver, of Flavonoid Radical Scavenging Activity
For Immediate Release
A comprehensive analysis of available data indicates that the presence of a hydroxyl group at the 6-position of the flavone backbone does not impart significant direct radical scavenging activity. While essential for the antioxidant properties of many flavonoids, the specific placement of hydroxyl groups is critical, with the 6-position demonstrating a comparatively minor role in direct radical neutralization when compared to other substitution patterns. This comparison guide, intended for researchers, scientists, and drug development professionals, delves into the supporting experimental data and structural-activity relationships to validate the nuanced role of the 6-hydroxy group.
Unveiling the Structure-Activity Relationship
The antioxidant and radical scavenging capabilities of flavonoids are fundamentally linked to their molecular structure. Key features that enhance this activity include:
-
A catechol group (ortho-dihydroxy) on the B-ring: This is widely considered a principal determinant of high radical scavenging potential.
-
A hydroxyl group at the 3-position of the C-ring: This feature also significantly contributes to antioxidant capacity.
-
A C2-C3 double bond in the C-ring: This allows for electron delocalization, which stabilizes the flavonoid radical after it has donated a hydrogen atom.
Computational studies on monohydroxylated flavones have suggested a hierarchy of reactivity with free radicals, with the 6-hydroxy position being less favorable for donation compared to others. The observed decreasing order of activity is generally 3-OH > 4'-OH > 5-OH > 6-OH. This suggests that from a thermodynamic standpoint, the hydrogen atom from a 6-hydroxy group is less readily abstracted by a radical.
Quantitative Comparison of Radical Scavenging Activity
Direct, side-by-side quantitative comparisons of the radical scavenging activity of flavone (the parent compound with no hydroxyl groups) and 6-hydroxyflavone using standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not extensively reported in the readily available literature. However, analysis of existing data for 6-hydroxyflavone and related compounds allows for a robust assessment.
| Compound | Assay | IC50 Value (µM) | % Inhibition | Source |
| 6-Hydroxyflavone | ABTS | 6.3 | - | [1] |
| 6-Hydroxyflavone | DPPH | - | 96.4 ± 0.1 at 100 µM | [1] |
| Quercetin (positive control) | ABTS | ~3.87 | - | [2] |
| Quercetin (positive control) | DPPH | 5.2 ± 0.2 | - | [1] |
| Flavone | DPPH/ABTS | Data not readily available for direct comparison |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency. Data for Flavone is not readily available under comparable experimental conditions.
While a direct IC50 value for flavone is elusive in the reviewed literature, it is widely understood that flavone itself exhibits negligible radical scavenging activity. The high percentage of DPPH inhibition by 6-hydroxyflavone at a relatively high concentration (100 µM) and its ABTS IC50 value of 6.3 µM, while indicating some activity, is modest when compared to potent antioxidants like quercetin. This supports the notion that the 6-hydroxy group alone is a weak contributor to direct radical scavenging.
Furthermore, a study on the anti-inflammatory properties of 6-hydroxyflavone noted that its significant inhibitory effect on nitric oxide (NO) production in cells was not a result of direct NO radical quenching[3]. This provides further evidence that the 6-hydroxy group is not a primary site for radical neutralization.
Cellular Antioxidant Effects
Beyond direct radical scavenging, the antioxidant effects of flavonoids can also be mediated through their influence on cellular signaling pathways. One study that investigated the antioxidant potential of flavone and its monohydroxylated derivatives (3-OH, 5-OH, and 6-OH) in a hydrogen peroxide-induced hemolysis assay in human erythrocytes found that all tested flavonoids, including 6-hydroxyflavone, exhibited a protective, antioxidant effect. This suggests that while the 6-hydroxy group may not be a potent direct radical scavenger, it may contribute to the overall antioxidant profile of a molecule through other mechanisms within a cellular context.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a final concentration of 0.1 mM.
-
Sample Preparation: The test compounds (flavone and 6-hydroxyflavone) and a positive control (e.g., quercetin or ascorbic acid) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined from a plot of % inhibition against concentration.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS•+ radical is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared in a series of concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a set time (e.g., 6-10 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Visualizing the Role of the 6-Hydroxy Group
The following diagrams illustrate the key concepts discussed in this guide.
References
comparative study of neuroprotective effects of different quinoline derivatives
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a paramount challenge in the fight against neurodegenerative diseases. Quinoline derivatives have emerged as a promising class of compounds, exhibiting a remarkable ability to shield neurons from damage. This guide provides a comparative study of the neuroprotective effects of different quinoline derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous pharmacologically active compounds.[1] In the context of neurodegeneration, these derivatives often act as multi-target-directed ligands, simultaneously combating oxidative stress, inflammation, and apoptosis—key pathways implicated in neuronal death.[1] This guide focuses on a comparative analysis of two well-researched quinoline derivatives, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) and 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), to highlight their neuroprotective potential.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the neuroprotective effects of DHQ and HTHQ in established models of neurological damage.
Table 1: Comparative Effects on Biochemical Markers in a Rat Model of Cerebral Ischemia/Reperfusion (CIR) [1]
| Parameter | Control | CIR | CIR + DHQ (50 mg/kg) |
| Oxidative Stress Markers | |||
| 8-hydroxy-2-deoxyguanosine (ng/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.3 | 1.9 ± 0.2 |
| 8-isoprostane (pg/mg protein) | 25.4 ± 2.1 | 78.2 ± 6.5 | 41.3 ± 3.8 |
| Neuronal Damage Marker | |||
| S100B protein (ng/mg protein) | 0.5 ± 0.04 | 2.1 ± 0.2 | 0.9 ± 0.08 |
| Apoptosis Marker | |||
| Caspase-3 activity (relative units) | 1.0 ± 0.1 | 4.5 ± 0.4 | 2.1 ± 0.2 |
Table 2: Comparative Effects in a Rat Model of Parkinson's Disease (PD) Induced by Rotenone [1][2]
| Parameter | Control | PD | PD + HTHQ (25 mg/kg) | PD + HTHQ (50 mg/kg) | PD + Rasagiline |
| Motor Coordination (Rotarod test, s) | 180 ± 15 | 65 ± 8 | 110 ± 12 | 155 ± 14 | 130 ± 11 |
| Oxidative Stress Marker (8-isoprostane, pg/mg protein) | 30.2 ± 2.5 | 85.1 ± 7.9 | 60.5 ± 5.1 | 45.3 ± 4.2 | 55.7 ± 4.8 |
| Dopaminergic Neuron Integrity (Tyrosine Hydroxylase staining, % of control) | 100 | 42 ± 5 | 65 ± 6 | 85 ± 7 | 75 ± 6 |
| Chaperone Activity (HSP70 expression, relative units) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.6 ± 0.07 | 0.8 ± 0.09 | 0.7 ± 0.08 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to generate the data presented above.
In Vivo Model of Cerebral Ischemia/Reperfusion (CIR) in Rats[1]
-
Animal Model: The CIR model is induced in rats through bilateral common carotid artery occlusion, followed by reoxygenation to mimic the conditions of a stroke.
-
Drug Administration: DHQ is administered at a dose of 50 mg/kg for three consecutive days.
-
Histopathological Analysis: Brain tissue is stained with hematoxylin and eosin to visually assess the extent of neuronal damage.
-
Biochemical Assays:
-
ELISA: Levels of S100B protein, 8-hydroxy-2-deoxyguanosine, and 8-isoprostane are quantified using specific ELISA kits.
-
Spectrophotometry: The activity of various enzymes is measured using spectrophotometric methods.
-
-
Apoptosis Assays: Apoptosis is evaluated by measuring caspase activity and DNA fragmentation.
-
Gene Expression Analysis: Real-time PCR is used to assess the transcript levels of relevant genes.
In Vivo Model of Parkinson's Disease (PD) in Rats[1][2]
-
Animal Model: Experimental Parkinsonism is induced by the administration of rotenone, a neurotoxin that selectively damages dopaminergic neurons.
-
Animal Groups: The study typically involves six groups: a control group, a rotenone-induced PD group, PD rats treated with HTHQ at 25 mg/kg and 50 mg/kg, a PD group treated with a standard comparison drug (e.g., rasagiline), and a control group receiving only HTHQ.
-
Behavioral Assessment: Motor coordination is evaluated using standardized behavioral tests like the rotarod test.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase to assess the integrity of dopaminergic neurons.
-
Oxidative Stress and Inflammation Analysis: Levels of oxidative stress markers (e.g., 8-isoprostane) and inflammatory markers (e.g., mRNA levels of proinflammatory cytokines and NF-κB) are measured in brain tissue.[1]
-
Apoptosis and Chaperone Activity Assays: The intensity of apoptosis and the activity and expression of chaperones like heat shock protein 70 (HSP70) are determined.
-
Antioxidant System Evaluation: The activities of antioxidant and NADPH-generating enzymes, and the mRNA expression levels of antioxidant genes and transcription factors (Nrf2 and Foxo1) are analyzed.[1]
Visualizing the Path to Neuroprotection
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vivo assessment of neuroprotective effects.
The neuroprotective effects of DHQ and HTHQ are mediated by their influence on key signaling pathways that regulate cellular stress responses and survival.
Caption: Key signaling pathways in quinoline derivative-mediated neuroprotection.
Mechanistic Insights into Neuroprotection
The neuroprotective actions of DHQ and HTHQ are rooted in their ability to modulate critical intracellular signaling pathways.[1] These compounds are potent antioxidants, capable of directly scavenging free radicals.[1] More importantly, they appear to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[2] Activation of Nrf2 leads to the upregulation of a battery of antioxidant enzymes, such as superoxide dismutase (SOD1) and glutathione peroxidase (GPX1), thereby bolstering the cell's endogenous defense against oxidative stress.[3][4]
Furthermore, these quinoline derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a key driver of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines, mitigating the inflammatory damage that often accompanies neurodegeneration.
Finally, both DHQ and HTHQ have been shown to suppress apoptosis, or programmed cell death.[2][3][4] They achieve this by reducing the activity of caspases, the key executioner enzymes in the apoptotic cascade.[3][4] By concurrently targeting oxidative stress, inflammation, and apoptosis, these quinoline derivatives provide a multi-pronged approach to neuroprotection, making them highly attractive candidates for further therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the downregulation of pro-inflammatory cytokines by 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (DHQ), with a comparative look at established anti-inflammatory agents.
This guide provides an objective comparison of the efficacy of this compound (DHQ) in modulating key pro-inflammatory cytokines. Experimental data is presented to benchmark its performance against well-established anti-inflammatory compounds, Curcumin and Dexamethasone. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Comparative Efficacy in Downregulating Pro-Inflammatory Cytokines
This compound (DHQ) has demonstrated significant potential in reducing the expression of key pro-inflammatory cytokines. The following tables summarize the quantitative data on the downregulation of TNF-α, IL-6, and IL-1β by DHQ in a rat model of acetaminophen-induced liver injury, and compares it to the effects of Curcumin and Dexamethasone in various experimental setups.
Table 1: Downregulation of Pro-Inflammatory Cytokine mRNA by this compound (DHQ) in Rat Liver
| Cytokine | Treatment Group | Fold Change vs. Acetaminophen-Induced Group | Reference |
| TNF-α | DHQ (50 mg/kg) | ~0.5-fold decrease | [1] |
| IL-6 | DHQ (50 mg/kg) | ~0.6-fold decrease | [1] |
| IL-1β | DHQ (50 mg/kg) | ~0.4-fold decrease | [1] |
Data is estimated from graphical representations in the cited study.
Table 2: Comparative Downregulation of Pro-Inflammatory Cytokines by Alternative Compounds
| Compound | Cytokine | Model System | Dosage/Concentration | Observed Effect | Reference |
| Curcumin | TNF-α, IL-6, IL-1β | Human Mononuclear Cells | 10 µM | Significant inhibition of cytokine secretion | [2] |
| Curcumin | IL-1β (mRNA) | M1 Macrophages (from Behçet's disease patients) | 30 µg/ml | Significant downregulation | [3] |
| Dexamethasone | TNF-α, IL-6, IL-1β | Human Mononuclear Cells | 10⁻⁷ M | Dose-dependent inhibition of cytokine production | [4][5] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. By inhibiting the activation of NF-κB, DHQ effectively dampens the inflammatory cascade.
References
- 1. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin Supplementation Lowers TNF-α, IL-6, IL-8, and MCP-1 Secretion in High Glucose-Treated Cultured Monocytes and Blood Levels of TNF-α, IL-6, MCP-1, Glucose, and Glycosylated Hemoglobin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (CAS No. 72107-05-2), a compound noted for its antioxidant properties.[1]
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on information for structurally similar quinoline derivatives and general laboratory chemical waste guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Key Chemical and Safety Data
While specific quantitative data for this compound is limited, the table below summarizes relevant information extrapolated from related compounds. This data should be used as a precautionary reference.
| Property | Value/Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 72107-05-2 | [1][2][3] |
| Molecular Formula | C12H15NO | [1][2] |
| Molecular Weight | 189.25 g/mol | [1] |
| Appearance | Solid | [1] |
| General Hazards of Related Compounds | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[4][5] Toxic to aquatic life with long-lasting effects.[6][7] | General SDS for quinoline derivatives |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves, lab coat.[5][8] Use in a well-ventilated area or fume hood.[4][9] | General Laboratory Practice |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11]
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
- Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of any dust or vapors.[4]
- Ensure an eyewash station and safety shower are readily accessible.[9]
2. Waste Collection and Segregation:
- Designate a specific, properly labeled hazardous waste container for this compound waste.
- The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
- Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous chemical reactions.[4][12] For example, quinoline derivatives may react with acids and strong oxidizing agents.[13]
3. Labeling the Waste Container:
- The waste container must be clearly labeled with the words "Hazardous Waste."[4]
- The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
- Indicate the approximate concentration and quantity of the waste.
- Note the date when the waste was first added to the container.
4. Storage of Chemical Waste:
- Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[12][14]
- The storage area should be cool, dry, and well-ventilated, away from sources of ignition.
- Ensure the SAA is regularly inspected for leaks or container degradation.
5. Arranging for Final Disposal:
- Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, contact your institution's EHS department to arrange for pickup and disposal.[14]
- All chemical waste must be disposed of through a licensed hazardous waste disposal company.[7][10]
6. Decontamination and Spill Response:
- For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels.
- Collect the absorbed material and place it in the designated hazardous waste container.
- Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
- In case of a large spill or if you are unsure how to proceed, evacuate the area and contact your EHS department immediately.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound|72107-05-2 [benchchem.com]
- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline-6-ol [m.chemicalbook.com]
- 3. 2,2,4-TRIMETHYL-1,2-DIHYDRO-QUINOLIN-6-OL CAS#: 72107-05-2 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. echemi.com [echemi.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
